molecular formula C22H18N4O2S2 B1684053 VUANT1 CAS No. 663212-40-6

VUANT1

Katalognummer: B1684053
CAS-Nummer: 663212-40-6
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: ASZRHXKUEMHBKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This product is 2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one, supplied with a minimum purity of 95% . It is a chemical hybrid that incorporates two pharmaceutically significant heterocyclic motifs: a 1,2,4-triazole and a phenothiazine. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, extensively researched for its diverse biological activities. Scientific literature indicates that 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, from which this compound is derived, are associated with promising antimicrobial, antifungal, and anti-inflammatory properties . The phenothiazine unit is another well-known structure with a history of biological applications. The specific molecular architecture of this compound, featuring a sulfur-based linker, suggests potential for use as a key intermediate in organic synthesis and drug discovery programs. Researchers can exploit it for the development of novel small molecule inhibitors, particularly for probing biological pathways involving kinase enzymes, as triazole-based compounds are frequently explored in this field . The compound is provided with the CAS number 663212-40-6 . Handle with appropriate care, referring to the associated hazard and precautionary statements. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c1-2-25-21(17-10-7-13-28-17)23-24-22(25)29-14-20(27)26-15-8-3-5-11-18(15)30-19-12-6-4-9-16(19)26/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRHXKUEMHBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Suzetrigine (VX-548)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Suzetrigine (B10856436) Action

Suzetrigine (formerly VX-548), a first-in-class, non-opioid analgesic, represents a significant advancement in the management of moderate to severe acute pain.[1][2][3] Its novel mechanism of action centers on the selective inhibition of the voltage-gated sodium channel NaV1.8, a key mediator of pain signaling in the peripheral nervous system.[1][2][4][5][6] Unlike traditional opioid analgesics that act on the central nervous system, suzetrigine's peripheral action mitigates the risk of addiction and other central nervous system-related side effects.[1][3][4][6]

The primary molecular target of suzetrigine is the NaV1.8 sodium channel, which is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia.[1][3][4][6][7] Suzetrigine is a state-dependent inhibitor that allosterically binds to the second voltage-sensing domain (VSD2) of the NaV1.8 α-subunit.[1][3][4][6][7][8] This binding stabilizes the channel in a closed state, leading to tonic inhibition and a reduction in the transmission of pain signals from the periphery to the central nervous system.[3][4][6] This allosteric mechanism confers a high degree of selectivity for NaV1.8 over other sodium channel subtypes, with a greater than 31,000-fold selectivity.[1][4][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacology and clinical efficacy of suzetrigine.

Table 1: Pharmacological Properties of Suzetrigine

ParameterValueReference
TargetVoltage-gated sodium channel NaV1.8[1][4][5][6]
Binding SiteSecond Voltage-Sensing Domain (VSD2)[1][3][4][6][7][8]
MechanismAllosteric, state-dependent inhibition (stabilizes closed state)[1][3][4][6][8]
IC50 (human NaV1.8)0.68 ± 0.16 nM[1]
Selectivity vs. other NaV subtypes> 31,000-fold[1][4][6]

Table 2: Pharmacokinetic Profile of Suzetrigine

ParameterValueReference
AdministrationOral[1][9]
Tmax (fasting)~3 hours[1]
Effective Half-life (t1/2)23.6 hours[1]
MetabolismPrimarily hepatic (CYP3A)[1]
Excretion49.9% feces, 44% urine[1]

Table 3: Clinical Efficacy in Acute Pain (Phase 3 Trials)

Study PopulationPrimary Endpoint (SPID48 vs. Placebo)P-valueReference
AbdominoplastyLS Mean Difference: 48.4 (95% CI: 33.6, 63.1)<0.0001[2]
BunionectomyLS Mean Difference: 29.3 (95% CI: 14.0, 44.6)0.0002[2]

SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. LS: Least Squares. CI: Confidence Interval.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by suzetrigine.

Suzetrigine_Mechanism_of_Action cluster_PNS Peripheral Nervous System cluster_Drug Suzetrigine Intervention Nociceptive Stimulus Nociceptive Stimulus Nociceptor Nociceptor Nociceptive Stimulus->Nociceptor Activates NaV1.8 Channel (Open) NaV1.8 Channel (Open) Nociceptor->NaV1.8 Channel (Open) Depolarization Action Potential Action Potential NaV1.8 Channel (Open)->Action Potential Na+ Influx NaV1.8 Channel (Closed) NaV1.8 Channel (Closed) NaV1.8 Channel (Closed)->Action Potential Inhibition of Na+ Influx Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Propagation Suzetrigine Suzetrigine Suzetrigine->NaV1.8 Channel (Closed) Binds to VSD2 Stabilizes Closed State

Suzetrigine's allosteric inhibition of the NaV1.8 channel.

Experimental Protocols

In Vitro Electrophysiology Assay for NaV1.8 Inhibition

Objective: To determine the potency and selectivity of suzetrigine on human NaV channels.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected to express the human NaV1.8 channel α-subunit. Cells are cultured in standard media supplemented with appropriate selection antibiotics.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

  • Voltage Protocol: To assess state-dependence, cells are held at a hyperpolarized potential to maintain channels in a closed state, followed by a depolarizing pulse to elicit a sodium current. The effect of suzetrigine is measured on this elicited current.

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of suzetrigine. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic equation. Selectivity is determined by comparing the IC50 for NaV1.8 to that of other NaV subtypes.[4][6]

Human Dorsal Root Ganglion (DRG) Neuron Excitability Assay

Objective: To evaluate the effect of suzetrigine on the excitability of primary human sensory neurons.

Methodology:

  • Tissue Procurement: Human DRGs are obtained from consented organ donors.

  • Neuronal Culture: DRG neurons are dissociated and cultured for several days to allow for recovery and neurite outgrowth.

  • Electrophysiological Recordings: Whole-cell current-clamp recordings are performed on individual DRG neurons.

  • Action Potential Firing: Action potentials are evoked by injecting depolarizing current steps of varying amplitudes and durations. The number of evoked action potentials is quantified.

  • Drug Application: Suzetrigine is bath-applied at a specified concentration (e.g., 10 nM).

  • Data Analysis: The effect of suzetrigine on action potential firing is quantified by comparing the number of evoked action potentials before and after drug application.[10][11][12]

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of suzetrigine.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Clinical Evaluation Target_Identification Target Identification (NaV1.8) Compound_Screening High-Throughput Screening Target_Identification->Compound_Screening Electrophysiology Electrophysiology Assays (HEK293 cells) Compound_Screening->Electrophysiology Lead Optimization DRG_Assay Human DRG Neuron Assays Electrophysiology->DRG_Assay Pharmacokinetics Pharmacokinetic Studies (Animal Models) DRG_Assay->Pharmacokinetics Toxicity_Studies Preclinical Toxicity Studies Pharmacokinetics->Toxicity_Studies Phase1 Phase 1 Clinical Trials (Safety & Tolerability) Toxicity_Studies->Phase1 Phase2_3 Phase 2 & 3 Clinical Trials (Efficacy & Safety) Phase1->Phase2_3

Preclinical and clinical development workflow for suzetrigine.

References

VUANT1: A Technical Guide to the Allosteric Antagonist of the Insect Odorant Receptor Co-receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VUANT1 (also known as VU0183254), a pioneering allosteric antagonist of the insect odorant receptor co-receptor (Orco). This compound has emerged as a critical pharmacological tool for dissecting the molecular mechanisms of insect olfaction. This document details the discovery of this compound, its mechanism of action, a proposed synthesis pathway, and in-depth experimental protocols for its characterization. All quantitative data from key studies are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Discovery and Background

This compound was first identified and characterized in a 2011 study by Jones et al. published in PLoS One, titled "Allosteric antagonism of insect odorant receptor ion channels." The study sought to identify modulators of the highly conserved Orco, which forms a heteromeric ion channel with a variable odorant receptor (OR) subunit. Orco is essential for the function of most insect ORs, making it a prime target for novel insect control agents.

The researchers screened a compound library for molecules that could modulate the activity of Orco from the malaria vector mosquito, Anopheles gambiae (AgOrco). This screening led to the discovery of this compound as the first-in-class antagonist of Orco. Unlike competitive antagonists that would block the binding of odorants to the OR subunit, this compound was found to act allosterically, inhibiting the Orco channel itself and thus broadly dampening olfactory signaling.

Proposed Synthesis

While the initial discovery of this compound was through the screening of an existing compound library, a plausible synthetic route for N-(4-ethylphenyl)-2-(pyridin-4-ylmethyl)hydrazine-1-carbothioamide can be proposed based on established organic chemistry principles for the formation of hydrazinecarbothioamides. The synthesis would likely proceed in two main steps:

  • Formation of the Hydrazine (B178648) Intermediate: Reaction of 4-picolyl chloride with hydrazine hydrate (B1144303) would yield (pyridin-4-ylmethyl)hydrazine.

  • Formation of the Carbothioamide: The subsequent reaction of the hydrazine intermediate with 4-ethylphenyl isothiocyanate would produce the final product, this compound.

G cluster_0 Step 1: Hydrazine Intermediate Formation cluster_1 Step 2: Carbothioamide Formation 4-picolyl_chloride 4-Picolyl Chloride intermediate (Pyridin-4-ylmethyl)hydrazine 4-picolyl_chloride->intermediate Reaction hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate Reaction This compound This compound (N-(4-ethylphenyl)-2-(pyridin-4-ylmethyl) hydrazine-1-carbothioamide) intermediate->this compound Reaction isothiocyanate 4-Ethylphenyl Isothiocyanate isothiocyanate->this compound Reaction G cluster_0 Normal Olfactory Signaling cluster_1 Inhibition by this compound Odorant Odorant OR OR Odorant->OR Binds Orco Orco OR->Orco Activates Channel_Open Channel Open Orco->Channel_Open Ion_Flux Ion Flux Channel_Open->Ion_Flux Neuron_Activation Neuron Activation Ion_Flux->Neuron_Activation This compound This compound Orco_Inhibited Orco This compound->Orco_Inhibited Allosterically Binds Channel_Closed Channel Closed Orco_Inhibited->Channel_Closed No_Ion_Flux No Ion Flux Channel_Closed->No_Ion_Flux No_Neuron_Activation No Neuron Activation No_Ion_Flux->No_Neuron_Activation Odorant_2 Odorant OR_2 OR Odorant_2->OR_2 Binds G Cell_Culture HEK293 cells expressing AgOrco are cultured in 384-well plates. Dye_Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cell_Culture->Dye_Loading Antagonist_Incubation This compound is added to the wells and incubated to allow for binding. Dye_Loading->Antagonist_Incubation Agonist_Addition An agonist (e.g., VUAA1 or an odorant) is added to stimulate the receptor. Antagonist_Incubation->Agonist_Addition Fluorescence_Measurement Changes in fluorescence intensity, corresponding to calcium influx, are measured over time using a plate reader (e.g., FDSS6000). Agonist_Addition->Fluorescence_Measurement Data_Analysis IC50 values are calculated from the dose-response curves. Fluorescence_Measurement->Data_Analysis

An In-depth Technical Guide to the β-Lactam Family of TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the "VUANT1 family of compounds" did not yield results corresponding to a recognized chemical series in publicly available scientific literature. Therefore, this guide focuses on a well-characterized family of Transient Receptor Potential Melastatin 8 (TRPM8) modulators, the β-lactam antagonists , to fulfill the core technical requirements of the request. This family of compounds offers a robust dataset for illustrating the principles of structure-activity relationships, experimental validation, and signaling pathway modulation relevant to drug development professionals.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1][2] Activated by temperatures below 28°C and cooling agents like menthol (B31143) and icilin, TRPM8 plays a crucial role in the sensation of cold and has been implicated in a variety of pathological conditions, including neuropathic pain, cold allodynia, and overactive bladder syndrome.[1][2] Consequently, the development of potent and selective TRPM8 antagonists is an area of significant therapeutic interest.

This guide provides a detailed overview of a prominent family of TRPM8 antagonists characterized by a β-lactam scaffold. These compounds have been shown to exhibit high potency and selectivity, making them valuable tools for studying TRPM8 physiology and as starting points for therapeutic development.[3] We will explore their mechanism of action, structure-activity relationships (SAR), and the key experimental protocols used for their characterization.

Mechanism of Action & Signaling Pathway

β-lactam antagonists act by directly inhibiting the TRPM8 ion channel, preventing the influx of cations (primarily Ca²⁺) that occurs upon channel activation by stimuli such as cold or menthol.[1][3] This blockade of ion flow prevents the depolarization of sensory neurons, thereby inhibiting the transmission of cold signals to the central nervous system.[4]

The activation of TRPM8 initiates a complex signaling cascade. The initial influx of Ca²⁺ is a critical event, acting as a second messenger. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a key membrane phospholipid that modulates TRPM8 activity.[5][6] This process can lead to channel desensitization.[6] Furthermore, downstream signaling involves G-protein coupled receptors and kinases like PKA and PKC, which can modulate channel function.[5][7]

Below is a diagram illustrating the signaling pathway associated with TRPM8 activation and the point of inhibition by β-lactam antagonists.

TRPM8_Signaling_Pathway TRPM8 Activation and Antagonist Inhibition Pathway cluster_stimuli Stimuli Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Permeates Depolarization Membrane Depolarization TRPM8->Depolarization Causes PLC Phospholipase C (PLC) Ca_Influx->PLC Activates PKC PKC Activation Ca_Influx->PKC Activates Action_Potential Action Potential (Signal to CNS) Depolarization->Action_Potential PIP2 PIP₂ Hydrolysis PLC->PIP2 Catalyzes Desensitization Channel Desensitization PIP2->Desensitization Leads to PKC->Desensitization Contributes to Antagonist β-Lactam Antagonist Antagonist->TRPM8 Inhibits

Caption: TRPM8 activation by stimuli and inhibition by β-lactam antagonists.

Quantitative Data & Structure-Activity Relationships (SAR)

The potency of TRPM8 antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the agonist-induced channel activity. The following tables summarize the antagonist activity of representative β-lactam derivatives against rat TRPM8 (rTRPM8) and human TRPM8 (hTRPM8) channels, as determined by calcium microfluorimetry and patch-clamp electrophysiology.[1]

Table 1: Antagonist Activity of β-Lactam Derivatives at rTRPM8 Channels (Activation induced by 100 µM menthol in Ca²⁺ microfluorimetry assays)

CompoundModalityIC₅₀ (µM)
Model Compound 1 Antagonist0.23 ± 0.02
Derivative 34 Antagonist0.08 ± 0.01
Derivative 35 Antagonist0.05 ± 0.01
AMTB (Reference) Antagonist0.50 ± 0.03

Table 2: Comparative Antagonist Activity in Human TRPM8 and Electrophysiology [1]

CompoundAssay TargetAssay TypeIC₅₀
Derivative 34 hTRPM8Ca²⁺ Microfluorimetry0.16 ± 0.82 µM
Derivative 34 rTRPM8Patch-Clamp (@ -60 mV)0.16 ± 0.01 µM
Derivative 35 hTRPM8Ca²⁺ Microfluorimetry0.19 ± 0.01 µM

Note: AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide) is a well-known TRPM8 antagonist used as a reference compound.

Studies on this compound family have revealed key structure-activity relationships. For instance, the substitution of a tert-butyl ester with isobutyl amide moieties at a specific position on the β-lactam core was shown to improve antagonist activity.[3] Furthermore, the stereochemistry of the chiral centers within the molecule significantly influences potency, with one diastereoisomer often being substantially more active than others.[8]

Key Experimental Protocols

The characterization of TRPM8 antagonists relies on robust in vitro assays. Below are detailed methodologies for two fundamental experiments: a calcium imaging assay for primary screening and a patch-clamp electrophysiology assay for detailed mechanistic studies.

Calcium Imaging Assay Protocol

This high-throughput assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a TRPM8 agonist.[9][10][11]

Objective: To determine the IC₅₀ of β-lactam compounds against agonist-induced TRPM8 activation.

Materials & Reagents:

  • Cell Line: HEK293 cells stably expressing human or rat TRPM8 (HEK293-TRPM8).

  • Assay Plate: Black-walled, clear-bottom 96-well microplates.

  • Fluorescent Ca²⁺ Indicator: Fluo-4 AM (or similar).

  • Reagents: Pluronic F-127, Probenecid (optional), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, TRPM8 agonist (e.g., Menthol, Icilin), test compounds (β-lactam derivatives).

  • Equipment: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Seeding: The day prior to the assay, seed HEK293-TRPM8 cells into the 96-well plate at a density of 40,000-60,000 cells/well to ensure a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Cell Washing: Wash the cells twice with HBSS to remove extracellular dye. Add a final volume of 100 µL HBSS to each well.

  • Antagonist Pre-incubation: Add the β-lactam test compounds at various concentrations to the respective wells. Incubate for 10-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader. Set excitation/emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Using the automated liquid handler, add a pre-determined concentration (typically EC₈₀) of the TRPM8 agonist (e.g., menthol).

    • Continue recording the fluorescence signal for 2-5 minutes.

  • Data Analysis: The change in fluorescence is calculated as the ratio of the maximum fluorescence post-agonist addition to the baseline fluorescence (F/F₀). Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram outlines the workflow for this calcium imaging assay.

Calcium_Assay_Workflow Workflow for TRPM8 Calcium Imaging Assay Start Start Seed_Cells Seed HEK293-TRPM8 Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Load_Dye Load Cells with Fluo-4 AM Incubate_Overnight->Load_Dye Incubate_Dye Incubate (45-60 min, 37°C) Load_Dye->Incubate_Dye Wash_Cells Wash Cells to Remove Excess Dye Incubate_Dye->Wash_Cells Add_Antagonist Pre-incubate with β-Lactam Compounds Wash_Cells->Add_Antagonist Measure_Fluorescence Measure Fluorescence in Plate Reader Add_Antagonist->Measure_Fluorescence Add_Agonist Add TRPM8 Agonist (e.g., Menthol) Measure_Fluorescence->Add_Agonist During Reading Record_Signal Record Ca²⁺ Signal Add_Agonist->Record_Signal Analyze_Data Analyze Data (Calculate IC₅₀) Record_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a TRPM8 calcium imaging assay.
Whole-Cell Patch-Clamp Electrophysiology Protocol

This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in a single cell. It is the gold standard for characterizing the mechanism of channel block.[12][13]

Objective: To characterize the inhibitory effect of β-lactam compounds on TRPM8 channel currents and determine their effect on channel gating properties.

Materials & Reagents:

  • Cell Line: HEK293 cells expressing TRPM8, grown on glass coverslips.

  • Solutions:

    • Extracellular (bath) solution (in mM): 150 NaCl, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.

    • Intracellular (pipette) solution (in mM): 150 NaCl, 5 MgCl₂, 5 EGTA, 10 HEPES; pH 7.4 with NaOH.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Place a coverslip with adherent TRPM8-expressing cells in the recording chamber on the microscope stage. Perfuse with the extracellular solution.

  • Pipette Fabrication: Pull a glass capillary to a fine tip (resistance of 2-5 MΩ when filled with intracellular solution).

  • Giga-seal Formation: Using the micromanipulator, carefully approach a single cell with the pipette tip. Apply slight negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV or 0 mV).

    • Apply a voltage-step protocol (e.g., steps from -80 mV to +120 mV) to elicit baseline currents.

    • Perfuse the cell with the TRPM8 agonist (e.g., 100 µM menthol) to activate robust TRPM8 currents.

    • Once a stable activated current is achieved, co-apply the β-lactam test compound at the desired concentration.

    • Record the inhibition of the agonist-induced current.

  • Data Analysis: Measure the peak current amplitude before and after antagonist application. Calculate the percentage of inhibition. For dose-response analysis, repeat the protocol with multiple concentrations of the antagonist to determine the IC₅₀. Analysis of the current-voltage (I-V) relationship in the presence of the compound can reveal details about the mechanism of block (e.g., voltage-dependency).[12]

References

understanding the function of VUANT1

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the function of "VUANT1" is not possible at this time as no information could be found for a molecule or entity with this specific designation in the public domain. Extensive searches for "this compound" and related terms concerning its function, mechanism of action, signaling pathways, and experimental protocols did not yield any relevant scientific literature or data.

This suggests that "this compound" may be a novel or internal codename for a compound, protein, or gene that has not yet been publicly disclosed or widely indexed in scientific databases. It is also possible that "this compound" is a typographical error of another established scientific term.

To provide a comprehensive technical guide as requested, further clarification on the identity of "this compound" is required. Please verify the spelling or provide any alternative names, synonyms, or contextual information, such as the therapeutic area, biological target, or the class of molecule.

Once more specific information is available, a detailed guide can be developed, including:

  • Quantitative Data Tables: Summarizing key metrics such as IC50/EC50 values, binding affinities, and other relevant pharmacological data.

  • Detailed Experimental Protocols: Outlining the methodologies used to assess the function and mechanism of action of the molecule.

  • Signaling Pathway Diagrams: Visual representations of the molecular interactions and pathways affected by the molecule, generated using Graphviz (DOT language) as specified.

Without this foundational information, the creation of an accurate and meaningful technical guide on the function of "this compound" is not feasible. We encourage the user to provide the necessary details to proceed with this request.

Navigating the Nuances of Insect Olfaction: A Technical Guide to VUANT1 (VU0183254)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers in Entomology, Neurobiology, and Chemical Ecology

Introduction

VUANT1, also identified as VU0183254, is a pivotal pharmacological tool for the exploration of the insect olfactory system. Contrary to any implication of its use in human drug development, this compound's significance lies in its specific function as an allosteric antagonist of insect odorant receptor (OR) ion channels.[1][2][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols for its characterization, designed for researchers and scientists in relevant fields.

Insect olfaction is primarily mediated by heteromeric complexes formed by a highly conserved odorant receptor co-receptor (Orco) and a variable, odorant-specific receptor (OrX).[1][2][4] This Orco-OrX complex functions as an odorant-gated ion channel. This compound offers a unique approach to dissecting the function of this complex.

Core Mechanism of Action

This compound functions as a sophisticated modulator of the Orco-OrX ion channel complex through a dual antagonistic mechanism:

  • Non-competitive Allosteric Antagonism: this compound inhibits the activation of the Orco-OrX complex by odorants in a non-competitive manner. It binds to an allosteric site on the Orco subunit, distinct from the odorant-binding site on the OrX subunit. This binding event induces a conformational change in the receptor complex that reduces its ability to be activated by an odorant.[1][2]

  • Competitive Antagonism of VUAA1: this compound acts as a competitive antagonist to VUAA1, a known synthetic agonist of the Orco subunit.[1][2][5] This suggests that this compound and VUAA1 likely bind to the same or overlapping sites on the Orco protein.

This dual mechanism makes this compound a valuable tool for differentiating between the activation mechanisms of the Orco-OrX complex by general odorants versus direct Orco modulators.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in vitro using calcium mobilization assays in HEK cells expressing various insect odorant receptor complexes. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target Receptor ComplexAgonistThis compound IC50 (log M ± SEM)Reference
Anopheles gambiae Orco (AgOrco) onlyVUAA1 (100 µM)-4.9 ± 0.09[1]
Anopheles gambiae Orco + Or65 (AgOrco+AgOr65)Eugenol (B1671780) (1 µM)-4.8 ± 0.06[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the insect odorant receptor signaling pathway and a typical experimental workflow for characterizing this compound.

G cluster_0 Insect Olfactory Neuron Membrane Odorant Odorant OrX OrX (Odorant Binding) Odorant->OrX Binds Ion_Channel_Open Cation Channel (Open) OrX->Ion_Channel_Open Activates Orco Orco (Ion Channel) Ion_Channel Cation Channel (Closed) Orco->Ion_Channel OR_complex Orco-OrX Complex Cations Cations (Na+, Ca2+) Ion_Channel_Open->Cations Influx Depolarization Neuron Depolarization Cations->Depolarization This compound This compound This compound->Orco Binds (Allosteric)

Insect OR signaling and this compound inhibition.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Start HEK cells expressing Orco-OrX complex Load_Dye Load with Ca2+ sensitive dye (Fluo-4 AM) Start->Load_Dye Add_this compound Pre-incubate with This compound Load_Dye->Add_this compound Add_Agonist Add Odorant or VUAA1 Add_this compound->Add_Agonist Measure Measure fluorescence change (Calcium mobilization) Add_Agonist->Measure Analyze Calculate IC50 Measure->Analyze SSR_Prep Prepare insect for Single Sensillum Recording (SSR) Deliver_this compound Deliver this compound to sensillum SSR_Prep->Deliver_this compound Deliver_Odor Deliver odorant pulse Deliver_this compound->Deliver_Odor Record Record Olfactory Receptor Neuron (ORN) firing rate Deliver_Odor->Record SSR_Analyze Analyze change in spike frequency Record->SSR_Analyze

Experimental workflow for this compound analysis.

Detailed Experimental Protocols

The characterization of this compound involves a combination of in vitro and in vivo techniques. The following are detailed methodologies for key experiments.

In Vitro Calcium Mobilization Assay

This assay is used to determine the inhibitory effect of this compound on odorant- or VUAA1-induced activation of insect ORs expressed in a heterologous system.

a. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Co-transfect HEK293 cells with plasmids encoding the desired Orco and OrX subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). Plate the transfected cells in 96-well black-walled, clear-bottom plates and incubate for 24-48 hours.

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 1-5 µM in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The buffer should also contain an anion-exchange inhibitor like probenecid (B1678239) (typically 2.5 mM) to prevent dye leakage.

  • Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Wash the cells 2-3 times with assay buffer to remove extracellular dye. After the final wash, add fresh assay buffer to each well.

c. Compound Addition and Fluorescence Measurement:

  • Prepare serial dilutions of this compound in assay buffer.

  • Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to establish a stable baseline fluorescence reading for 15-30 seconds.

  • Add the this compound dilutions to the respective wells and incubate for a predetermined period (e.g., 2-5 minutes).

  • Add a constant concentration of the agonist (e.g., eugenol for Orco-Or65, or VUAA1 for Orco-only expressing cells).

  • Immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for 60-120 seconds.

d. Data Analysis:

  • The change in fluorescence (F) is normalized to the baseline fluorescence (F0), and the response is calculated as ΔF/F0.

  • Plot the agonist response against the concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the Orco-OrX complex and its inhibition by this compound.

a. Cell Preparation:

  • Use transfected HEK293 cells as described for the calcium assay, plated on glass coverslips.

b. Recording Setup:

  • External Solution (Bath): Standard extracellular saline (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Internal Solution (Pipette): Standard intracellular saline (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2).

  • Pipettes: Borosilicate glass pipettes pulled to a resistance of 3-8 MΩ when filled with the internal solution.

  • Amplifier and Digitizer: Use a patch-clamp amplifier and a data acquisition system.

c. Recording Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

  • Approach a single, healthy-looking cell with the recording pipette and form a high-resistance (>1 GΩ) seal (gigaseal) by applying gentle suction.

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply the agonist (odorant or VUAA1) to the cell via a perfusion system and record the inward current.

  • After washing out the agonist, co-apply the agonist with this compound and record the current response.

d. Data Analysis:

  • Measure the peak amplitude of the inward current in response to the agonist alone and in the presence of this compound.

  • Calculate the percentage of inhibition caused by this compound.

In Vivo Single Sensillum Recording (SSR)

SSR allows for the direct measurement of the activity of olfactory receptor neurons (ORNs) within their native environment on the insect antenna.

a. Insect Preparation:

  • Immobilize the insect (e.g., a mosquito) in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae exposed.

  • Use a sharpened tungsten electrode as the reference electrode, inserted into the insect's eye or head capsule.

  • Use a second sharpened tungsten electrode as the recording electrode.

b. Recording Procedure:

  • Under a microscope, carefully insert the recording electrode through the cuticle at the base of a target sensillum to make contact with the neuron(s) within.

  • Deliver a continuous stream of humidified, purified air over the antenna.

  • Deliver pulses of a known odorant (e.g., 1-octen-3-ol (B46169) for certain mosquito ORNs) into the airstream using a stimulus controller.

  • Record the baseline and odorant-evoked action potential (spike) frequency.

  • Apply this compound to the preparation, either by including it in the saline-filled recording electrode or by perfusing it over the antenna.

  • Repeat the odorant stimulation and record the change in spike frequency.

c. Data Analysis:

  • Count the number of spikes in a defined time window before, during, and after the odorant stimulus.

  • Calculate the change in spike frequency (spikes/second) evoked by the odorant.

  • Compare the odorant-evoked response in the absence and presence of this compound to determine the degree of inhibition.

Conclusion

This compound (VU0183254) is a well-characterized allosteric antagonist of the insect odorant receptor co-receptor, Orco.[1][2] Its unique modulatory properties make it an indispensable tool for investigating the molecular mechanisms of insect olfactory signal transduction. The experimental protocols detailed in this guide provide a framework for utilizing this compound to further unravel the complexities of chemosensation in insects, which can inform the development of novel strategies for insect behavior modulation.

References

Unveiling the Role of TRPV4: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transient receptor potential vanilloid 4 (TRPV4) channel is a polymodal ion channel that has emerged as a significant therapeutic target for a range of diseases, including those affecting the cardiovascular, respiratory, and nervous systems. This technical guide provides an in-depth overview of the essential processes of TRPV4 target identification and validation, offering detailed experimental protocols and data presentation to aid researchers and drug development professionals in their endeavors.

Target Identification: Pinpointing TRPV4's Role in Disease

Target identification is the foundational step in drug discovery, aiming to identify a molecular entity, such as a protein or gene, that plays a causative role in a disease and can be modulated by a therapeutic intervention.[1][2] The initial association of TRPV4 with disease often stems from genetic studies, expression profiling, and functional analyses.

Genetic Association: Genome-wide association studies (GWAS) and analysis of inherited channelopathies have linked mutations in the TRPV4 gene to various skeletal dysplasias and neuropathies.

Expression Profiling: Studies have demonstrated altered TRPV4 expression in pathological tissues compared to healthy tissues.[3] For instance, increased TRPV4 expression has been observed in endothelial cells during inflammation and in sensory neurons in models of neuropathic pain.

Functional Analysis: The use of "tool" molecules, such as selective agonists and antagonists, provides initial evidence of a target's role in a disease model.[3] For TRPV4, compounds like GSK1016790A (agonist) and GSK2193874 (antagonist) have been instrumental in elucidating its function in cellular and animal models.

Target Validation: Confirming the Therapeutic Potential of Modulating TRPV4

Target validation is the critical process of confirming that modulating the identified target will have the desired therapeutic effect with an acceptable safety margin.[1][3] This involves a multi-faceted approach utilizing a combination of in vitro and in vivo models.

In Vitro Validation

Cell-based assays are fundamental to understanding the cellular function of TRPV4 and the effects of potential therapeutic agents.[4]

Table 1: Key In Vitro Assays for TRPV4 Validation

Assay TypePurposeKey Parameters Measured
Calcium Imaging To measure changes in intracellular calcium concentration ([Ca2+]i) upon TRPV4 activation.Peak fluorescence intensity, rate of rise, duration of response.
Patch Clamp Electrophysiology To directly measure the ion channel activity of TRPV4.Current-voltage (I-V) relationship, channel conductance, open probability.
Cell Viability and Cytotoxicity Assays To assess the effect of TRPV4 modulation on cell health.Cell proliferation rates, apoptosis markers (e.g., caspase activity).
Reporter Gene Assays To measure the activation of downstream signaling pathways.Luciferase or β-galactosidase activity under the control of a specific promoter.
In Vivo Validation

Animal models are indispensable for evaluating the physiological and pathological roles of TRPV4 and for testing the efficacy and safety of drug candidates.

Table 2: Common In Vivo Models for TRPV4 Research

Disease AreaAnimal ModelPurposeKey Readouts
Pain Carrageenan-induced paw edema (mouse/rat)To assess the role of TRPV4 in inflammatory pain.Paw withdrawal latency, paw volume.
Pulmonary Edema Acid-induced lung injury (mouse)To investigate the involvement of TRPV4 in acute lung injury.Lung water content, bronchoalveolar lavage fluid protein concentration.
Hypertension Spontaneously hypertensive rat (SHR)To study the contribution of TRPV4 to blood pressure regulation.Mean arterial pressure, heart rate.

Experimental Protocols

Calcium Imaging Assay

Objective: To quantify changes in intracellular calcium in response to a TRPV4 agonist.

Materials:

  • HEK293 cells stably expressing human TRPV4

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • TRPV4 agonist (e.g., GSK1016790A)

  • Fluorescence plate reader or microscope

Protocol:

  • Seed HEK293-TRPV4 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

  • Remove culture medium and add 100 µL of the loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • Wash the cells twice with HBSS.

  • Add 100 µL of HBSS to each well.

  • Measure baseline fluorescence using a plate reader (Excitation: 494 nm, Emission: 516 nm).

  • Add the TRPV4 agonist at the desired concentration.

  • Immediately begin kinetic fluorescence reading for 5-10 minutes.

  • Analyze the data by calculating the change in fluorescence from baseline.

Whole-Cell Patch Clamp Electrophysiology

Objective: To record TRPV4-mediated currents in response to voltage changes and agonist application.

Materials:

  • HEK293 cells expressing TRPV4

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (e.g., K-gluconate based)

  • Extracellular solution (e.g., NaCl based)

  • TRPV4 agonist

Protocol:

  • Plate cells on glass coverslips for recording.

  • Pull patch pipettes to a resistance of 2-5 MΩ.

  • Fill the pipette with intracellular solution.

  • Establish a gigaohm seal with a target cell.

  • Rupture the cell membrane to achieve whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit currents.

  • Perfuse the cell with the extracellular solution containing the TRPV4 agonist.

  • Record the current responses during agonist application.

  • Analyze the current-voltage relationship and other channel properties.

Signaling Pathways Involving TRPV4

TRPV4 is involved in a complex network of signaling pathways, often interacting with other proteins and responding to a variety of stimuli.

Mechanotransduction Pathway

Mechanical forces, such as shear stress or osmotic changes, can activate TRPV4, leading to calcium influx and downstream signaling. This is crucial in processes like blood flow regulation and cell volume control.[5][6]

Mechanotransduction Mechanical_Stimulus Mechanical Stimulus (Shear Stress, Osmotic Pressure) Integrins Integrins Mechanical_Stimulus->Integrins Actin_Cytoskeleton Actin Cytoskeleton Integrins->Actin_Cytoskeleton TRPV4 TRPV4 Actin_Cytoskeleton->TRPV4 Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., NO production) Ca_Influx->Downstream_Signaling

Caption: TRPV4-mediated mechanotransduction signaling pathway.

Inflammatory Signaling Pathway

In inflammatory conditions, various signaling molecules can sensitize or activate TRPV4, contributing to the inflammatory response. For example, signaling through Protease-Activated Receptor 1 (PAR1) can be enhanced by TRPV4.[7]

Inflammatory_Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 GPCR_Signaling G-Protein Coupled Receptor Signaling PAR1->GPCR_Signaling TRPV4 TRPV4 GPCR_Signaling->TRPV4 enhances Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Vascular_Hyperpermeability Vascular Hyperpermeability Ca_Influx->Vascular_Hyperpermeability

Caption: Interaction of PAR1 and TRPV4 in inflammatory signaling.

Experimental Workflow for Target Validation

A logical and systematic workflow is crucial for the successful validation of a therapeutic target.

Target_Validation_Workflow Target_ID Target Identification (Genetics, Expression) In_Vitro_Assays In Vitro Validation (Cell-based assays) Target_ID->In_Vitro_Assays Tool_Compounds Tool Compound Screening In_Vitro_Assays->Tool_Compounds In_Vivo_Models In Vivo Validation (Animal models) Tool_Compounds->In_Vivo_Models Lead_Opt Lead Optimization In_Vivo_Models->Lead_Opt Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials

Caption: A streamlined workflow for therapeutic target validation.

Conclusion

The identification and validation of TRPV4 as a therapeutic target require a rigorous and multi-disciplinary approach. This guide has provided a framework for understanding the key steps, experimental protocols, and signaling pathways involved in this process. By employing these methodologies, researchers and drug development professionals can systematically evaluate the potential of TRPV4 modulators and advance the development of novel therapeutics for a variety of diseases.

References

Methodological & Application

VUANT1 (VU0183254): Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUANT1, also identified as VU0183254, with the CAS number 663212-40-6, is recognized as an antagonist of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. Emerging research has highlighted the role of HCN channels in various physiological processes, and more recently, their potential involvement in cancer pathophysiology. Certain HCN channel isoforms, such as HCN2 and HCN3, have been found to be overexpressed in specific cancer types, including breast cancer. Inhibition of these channels has been shown to impact cancer cell viability and proliferation, suggesting that HCN channel antagonists like this compound could be valuable research tools and potential therapeutic agents.

These application notes provide a comprehensive guide for the utilization of this compound in mammalian cell culture, with a particular focus on cancer cell lines. The provided protocols are based on general principles for testing novel chemical compounds in vitro and should be adapted to specific cell lines and experimental goals.

Mechanism of Action

This compound functions as an antagonist of HCN channels. These channels are voltage-gated ion channels that are primarily permeable to cations such as sodium (Na⁺) and potassium (K⁺). A key characteristic of HCN channels is their activation by membrane hyperpolarization. Upon activation, they conduct an inward cation current, which leads to membrane depolarization. In cancer cells, the overexpression and activity of HCN channels may contribute to maintaining a depolarized membrane potential, which is favorable for cell proliferation and survival.

By blocking HCN channels, this compound is expected to inhibit this depolarizing current. This inhibition can lead to cell membrane hyperpolarization, which in turn can affect various downstream signaling pathways and cellular processes, potentially leading to reduced cell proliferation and the induction of apoptosis.

Data Presentation

As specific quantitative data for this compound in various cancer cell lines are not extensively available in public literature, the following table provides a template for researchers to systematically collect and organize their experimental data when characterizing the effects of this compound.

Cell Line This compound Concentration (µM) Incubation Time (hrs) Assay Type Endpoint Measured Result (e.g., IC50, % inhibition) Notes
e.g., MCF-70.1, 1, 10, 50, 10024, 48, 72Cytotoxicity (MTT)Cell Viability
e.g., MDA-MB-2310.1, 1, 10, 50, 10024, 48, 72Proliferation (BrdU)DNA Synthesis
e.g., PC-31024Apoptosis (Annexin V)% Apoptotic Cells
e.g., A549106, 12, 24Western BlotProtein Expressione.g., p-Akt, Cyclin D1
e.g., HEK293 (Control)0.1, 1, 10, 50, 10072Cytotoxicity (MTT)Cell ViabilityTo assess general toxicity

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (VU0183254) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound, calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Seeding

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates (e.g., 96-well, 6-well)

  • Hemocytometer or automated cell counter

Protocol:

  • Culture the cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.

  • When the cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.

  • Add trypsin-EDTA to detach the cells from the flask.

  • Once detached, neutralize the trypsin with complete medium.

  • Collect the cell suspension and centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Seed the cells into the appropriate culture plates at a predetermined density for your specific assay. Allow the cells to adhere overnight before treatment.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Serum-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • After overnight cell adherence, prepare serial dilutions of this compound in serum-free medium from your stock solution.

  • Remove the complete medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.

Cell Proliferation Assay (BrdU Assay)

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Treat the cells with various concentrations of this compound as described in the cytotoxicity assay protocol.

  • Towards the end of the treatment period (e.g., the last 2-4 hours of a 24 or 48-hour incubation), add BrdU labeling solution to each well and incubate.

  • Remove the labeling medium and fix and denature the cells according to the manufacturer's instructions.

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells and add the substrate solution.

  • After a short incubation, add the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • A decrease in absorbance indicates an inhibition of cell proliferation.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

  • Cells seeded in 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, Cyclin D1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the desired concentration of this compound for various time points.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound HCN_channel HCN Channel This compound->HCN_channel Antagonizes Na_K_in Na⁺, K⁺ HCN_channel->Na_K_in Influx Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ signaling, cAMP levels) HCN_channel->Downstream_Signaling Modulates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Downstream_Signaling Leads to Proliferation_Survival Cell Proliferation & Survival Pathways Downstream_Signaling->Proliferation_Survival Impacts Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition leads to

Caption: Proposed mechanism of this compound action in cancer cells.

G cluster_assays Perform Downstream Assays start Start: Prepare this compound Stock Solution (DMSO) culture_cells Culture & Seed Cancer Cells in appropriate plates start->culture_cells treat_cells Treat Cells with Serial Dilutions of this compound culture_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity proliferation Proliferation Assay (e.g., BrdU) incubate->proliferation signaling Signaling Pathway Analysis (e.g., Western Blot) incubate->signaling analyze_data Data Analysis & Interpretation cytotoxicity->analyze_data proliferation->analyze_data signaling->analyze_data end End: Characterize this compound Effects analyze_data->end

Caption: General experimental workflow for this compound in cell culture.

Application Notes and Protocols: VUANT1 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the role of the Voltage-Dependent Anion Channel 1 (VDAC1) in neuroscience research, with a focus on its therapeutic potential in neurodegenerative diseases and neuroinflammation. We introduce VUANT1 , a hypothetical novel modulator of VDAC1, to illustrate the application of such a compound in studying and potentially treating neurological disorders. VDAC1, a key protein in the outer mitochondrial membrane, regulates the flux of ions and metabolites between mitochondria and the cytosol, playing a critical role in cellular metabolism and apoptosis.[1][2] Its dysregulation is implicated in the pathology of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[1][3][4]

This compound: A Hypothetical VDAC1 Modulator

For the purpose of these application notes, This compound is presented as a specific and potent modulator of VDAC1. Its mechanism of action is hypothesized to be the inhibition of VDAC1 oligomerization, a key step in the induction of apoptosis.[5][6][7] By preventing the formation of the apoptotic pore, this compound is expected to rescue neurons from cell death, reduce neuroinflammation, and restore mitochondrial function.

Applications in Neuroscience Research

The modulation of VDAC1 by compounds like the hypothetical this compound has significant applications in several areas of neuroscience research:

  • Neurodegenerative Diseases: VDAC1 is overexpressed in the brains of patients with Alzheimer's disease (AD) and interacts with pathogenic proteins such as amyloid-β (Aβ) and phosphorylated tau, leading to mitochondrial dysfunction and neuronal death.[1][8][9] this compound can be used to investigate the therapeutic potential of inhibiting VDAC1 to protect against Aβ-induced toxicity and cognitive decline.[10]

  • Neuroinflammation: VDAC1 is involved in the inflammatory response by mediating apoptosis and the release of mitochondrial DNA.[5] this compound could be utilized to study the role of VDAC1 in microglial activation and the production of pro-inflammatory cytokines, offering a potential strategy to mitigate neuroinflammation.[10][11]

  • Traumatic Brain Injury (TBI) and Stroke: VDAC1 upregulation is observed after neuronal injury.[11] this compound can be applied in models of TBI and stroke to assess the neuroprotective effects of VDAC1 inhibition on secondary injury cascades, such as excitotoxicity and apoptosis.

  • Drug Discovery and Development: The experimental protocols detailed below can be adapted to screen for and characterize novel VDAC1 modulators like this compound, facilitating the development of new therapeutics for neurological disorders.

Quantitative Data on VDAC1 Modulation

The following tables summarize quantitative data from studies on VDAC1 modulation in various neuroscience-related models. These data provide a reference for the expected outcomes when using a VDAC1 modulator like this compound.

Table 1: Effects of VDAC1 Inhibition on Neuronal Cell Viability

Cell Line/ModelInsultVDAC1 InhibitorConcentrationIncrease in Cell Viability (%)Reference
PC12 cellsAβ1-42VDAC1 siRNANot specifiedReversed Aβ-induced decrease[8]
HT22 cellsGlutamateDIDS25 µM~20%[11]
Primary cortical neuronsGlutamateVBIT-4Not specifiedProtective effect observed[10]

Table 2: Effects of VDAC1 Modulation on Mitochondrial Function

ModelParameter MeasuredModulatorEffectReference
Aβ1-42-treated PC12 cellsMitochondrial Membrane Potential (MMP)VDAC1 inhibitionReversed Aβ-induced MMP downregulation[8]
Aβ1-42-treated PC12 cellsReactive Oxygen Species (ROS)VDAC1 inhibitionReversed Aβ-induced ROS generation[8]
5xFAD mouse model of ADMitochondrial dysfunctionVBIT-4Protected against dysfunction[10]

Table 3: Effects of VDAC1 Modulation in Animal Models of Neurodegeneration

Animal ModelTreatmentOutcomeReference
5xFAD mouse model of ADVBIT-4Prevented cognitive decline, reduced neuroinflammation[10]
VDAC1+/- mouseGenetic reduction of VDAC1Reduced mRNA levels of AD-related genes[12]
Rat retinal injury modelDIDSDecreased apoptosis and microglial polarization[11]

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess the efficacy of a VDAC1 modulator like this compound.

Protocol 1: Assessment of Neuroprotection in a Cell Culture Model of Aβ Toxicity

Objective: To determine the protective effect of this compound against Aβ-induced neuronal cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or rat pheochromocytoma cell line (PC12)

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Fetal Bovine Serum (FBS)

  • Aβ1-42 peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Aβ1-42 Treatment: Add aggregated Aβ1-42 (e.g., 10 µM) to the wells (except for the control group) and incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Evaluation of Mitochondrial Membrane Potential (MMP)

Objective: To assess the effect of this compound on Aβ-induced mitochondrial dysfunction.

Materials:

  • Cells treated as in Protocol 1

  • JC-1 staining kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and/or Aβ1-42 as described in Protocol 1.

  • JC-1 Staining:

    • After treatment, remove the medium and wash the cells with PBS.

    • Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

    • Wash the cells with PBS.

  • Imaging/Flow Cytometry:

    • Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high MMP will show red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Quantify the ratio of red to green fluorescence to determine the change in MMP.

Protocol 3: Co-immunoprecipitation to Study VDAC1-Protein Interactions

Objective: To investigate if this compound can disrupt the interaction between VDAC1 and pathogenic proteins (e.g., Aβ or phosphorylated tau).

Materials:

  • Brain tissue lysates from a neurodegenerative disease animal model (e.g., 5xFAD mice) or cell lysates

  • This compound

  • Anti-VDAC1 antibody

  • Anti-Aβ or Anti-phospho-tau antibody

  • Protein A/G magnetic beads

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Lysate Preparation: Homogenize brain tissue or lyse cells in lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • This compound Treatment: Incubate the lysate with this compound or vehicle control for a specified time.

  • Immunoprecipitation:

    • Incubate the lysate with an anti-VDAC1 antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads using elution buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Aβ or anti-phospho-tau antibody to detect the co-immunoprecipitated protein.

Visualizations

Signaling Pathway of VDAC1 in Aβ-Induced Neuronal Apoptosis

VDAC1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Neuron cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Abeta Amyloid-β (Aβ) VDAC1 VDAC1 Abeta->VDAC1 interacts with Bax Bax VDAC1_Oligomer VDAC1 Oligomer (Apoptotic Pore) Bax->VDAC1_Oligomer promotes Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis CytoC_cytosol Cytochrome c CytoC_cytosol->Apaf1 activates VDAC1->VDAC1_Oligomer oligomerization VDAC1_Oligomer->CytoC_cytosol releases CytoC_mito Cytochrome c This compound This compound This compound->VDAC1_Oligomer inhibits

Caption: VDAC1-mediated apoptotic pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Neuroprotective Effects of this compound

VUANT1_Workflow cluster_assays Endpoint Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment Groups: 1. Control 2. This compound alone 3. Aβ alone 4. This compound + Aβ start->treatment incubation Incubation (24h) treatment->incubation cell_viability Cell Viability Assay (MTT) incubation->cell_viability mmp_assay Mitochondrial Function Assay (JC-1) incubation->mmp_assay apoptosis_assay Apoptosis Assay (Caspase-3 activity) incubation->apoptosis_assay data_analysis Data Analysis and Comparison cell_viability->data_analysis mmp_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Assess Neuroprotective Efficacy of this compound data_analysis->conclusion

Caption: Workflow for evaluating the neuroprotective effects of this compound in vitro.

References

Application Notes and Protocols for VUANT1 (VU0183254) in the Study of Insect Odorant Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Entomology, Insect Neurobiology, and Pest Control.

Introduction

VUANT1, also known as VU0183254, is a potent and specific allosteric antagonist of the insect odorant receptor co-receptor (Orco).[1][2][3][4] Insect odorant receptors (ORs) are a unique class of ligand-gated ion channels that mediate the sense of smell, crucial for behaviors such as locating food, mates, and suitable oviposition sites.[5][6] Most insect ORs form heteromeric complexes composed of a variable, odorant-specific subunit (ORx) and the highly conserved Orco subunit.[3][7]

The Orco subunit is a non-selective cation channel that is essential for the function of the entire OR complex.[3][7] this compound acts as a non-competitive antagonist, meaning it does not compete with odorants for their binding site on the ORx subunit. Instead, it binds to a distinct, allosteric site on the Orco subunit, effectively inhibiting the opening of the ion channel regardless of odorant binding.[1][3][7] This property makes this compound an invaluable pharmacological tool for dissecting the molecular mechanisms of insect olfactory signal transduction and for screening for novel insect control agents.[3][4]

These application notes provide detailed protocols for the use of this compound in common experimental systems for studying insect odorant receptors.

Mechanism of Action of this compound

The insect olfactory signaling pathway begins with the detection of volatile odorant molecules by ORNs located in sensory hairs called sensilla on the insect's antennae and maxillary palps.[5][8] Odorants enter the sensilla through pores and are transported through the sensillar lymph to the dendritic membrane of the ORNs, where the OR complexes are located. The binding of an odorant to a specific ORx subunit induces a conformational change in the ORx-Orco complex, leading to the opening of the Orco ion channel. This results in an influx of cations, depolarization of the ORN, and the generation of action potentials that are transmitted to the antennal lobe of the insect brain for further processing.[5][6][8]

This compound disrupts this process by binding to the Orco subunit and preventing the channel from opening, even when an odorant is bound to the ORx subunit. This allosteric antagonism effectively silences the ORN, blocking the perception of the odorant.

cluster_sensillum Sensillum Odorant Odorant ORx ORx Subunit Odorant->ORx Binds OR_complex ORx Orco Orco Orco Subunit Ion_Channel Ion Channel (Closed) Orco->Ion_Channel Inhibits Opening OR_complex->Ion_Channel Gating Cations Ion_Channel_Open Ion Channel (Open) Depolarization Neuron Depolarization Cations->Depolarization Influx leads to AP Action Potential Depolarization->AP Triggers This compound This compound This compound->Orco Allosteric Binding

Figure 1. Signaling pathway of an insect odorant receptor and the inhibitory mechanism of this compound.

Quantitative Data

The inhibitory effect of this compound on various insect odorant receptors has been quantified using in vitro and in vivo assays. The following table summarizes the available data.

Insect SpeciesReceptor ComplexAgonistAssay TypeIC50 of this compound (µM)Reference
Anopheles gambiaeAgOrco + AgOr65EugenolCalcium Mobilization (HEK cells)~10Jones et al., 2011
Anopheles gambiaeAgOrco + AgOr48delta-UndecalactoneCalcium Mobilization (HEK cells)~10Jones et al., 2011
Anopheles gambiaeAgOrco + AgOr65VUAA1Calcium Mobilization (HEK cells)>100Jones et al., 2011
Anopheles gambiaeAgOrco + AgOr48VUAA1Calcium Mobilization (HEK cells)>100Jones et al., 2011
Drosophila melanogasterDmelOrco + DmelOr42bEthyl AcetateTwo-Electrode Voltage Clamp (Xenopus oocytes)~5Kepchia et al., 2017
Culex quinquefasciatusCquiOrco + CquiOr101-Octen-3-olTwo-Electrode Voltage Clamp (Xenopus oocytes)~10Kepchia et al., 2017

Note: IC50 values are approximated from published dose-response curves and should be considered estimates.

Experimental Protocols

Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted from methodologies used to characterize Orco antagonists.[2][9] It allows for the functional expression of insect ORs and the electrophysiological measurement of their activity in a controlled in vitro system.

cluster_prep Oocyte Preparation cluster_recording TEVC Recording Harvest Harvest Stage V-VI Oocytes from Xenopus laevis Defolliculate Defolliculate oocytes with collagenase Harvest->Defolliculate Inject Inject cRNA of ORx and Orco (e.g., 50 ng per oocyte) Defolliculate->Inject Incubate Incubate at 18°C for 3-7 days Inject->Incubate Mount Mount oocyte in recording chamber Incubate->Mount Perfuse Perfuse with Ringer's solution Mount->Perfuse Impale Impale with two microelectrodes (Voltage and Current) Perfuse->Impale Clamp Voltage clamp at -80 mV Impale->Clamp Apply_this compound Apply this compound at desired concentration Clamp->Apply_this compound Apply_Agonist Apply odorant agonist Apply_this compound->Apply_Agonist Record Record inward current Apply_Agonist->Record

Figure 2. Workflow for Two-Electrode Voltage Clamp (TEVC) recording in Xenopus oocytes.

Materials:

  • Xenopus laevis frogs

  • Collagenase solution

  • cRNA for the desired ORx and Orco subunits

  • Nuclease-free water

  • Incubator at 18°C

  • TEVC setup (amplifier, digitizer, perfusion system, microelectrode puller)

  • Glass capillaries for microelectrodes

  • 3 M KCl for filling electrodes

  • Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.6)

  • This compound stock solution (e.g., in DMSO)

  • Odorant agonist stock solution

Procedure:

  • Oocyte Preparation:

    • Surgically harvest ovarian lobes from an anesthetized Xenopus laevis frog.

    • Isolate stage V-VI oocytes and treat with collagenase to remove the follicular layer.

    • Inject each oocyte with approximately 50 nL of a solution containing the cRNAs for the ORx and Orco subunits.

    • Incubate the injected oocytes in Barth's solution at 18°C for 3 to 7 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

    • Voltage clamp the oocyte at a holding potential of -80 mV.

    • To test for antagonism, first perfuse the oocyte with Ringer's solution containing the desired concentration of this compound for a set pre-incubation time (e.g., 1-2 minutes).

    • While continuing to perfuse with the this compound solution, apply the odorant agonist for a short duration (e.g., 10-20 seconds).

    • Record the resulting inward current.

    • Wash the oocyte with Ringer's solution to remove the agonist and antagonist.

    • Repeat for a range of this compound and/or agonist concentrations to generate dose-response curves.

Calcium Mobilization Assay in HEK293 Cells

This high-throughput compatible assay is suitable for screening compound libraries and for detailed pharmacological characterization of antagonists.[1][3][7]

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmids encoding the desired ORx and Orco subunits

  • Transfection reagent

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution

  • Odorant agonist stock solution

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FDSS)

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293 cells in 96-well plates and grow to 70-80% confluency.

    • Co-transfect the cells with plasmids for the ORx and Orco subunits using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for receptor expression.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 1 hour.

    • Wash the cells to remove excess dye and replace with fresh assay buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add this compound at various concentrations to the wells and incubate for a defined period.

    • Add the odorant agonist to stimulate the receptors.

    • Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to calcium influx upon receptor activation.

    • Analyze the data to determine the inhibitory effect of this compound.

Concluding Remarks

This compound (VU0183254) is a critical tool for the study of insect olfaction.[4] Its specific, allosteric antagonism of the Orco subunit allows for the targeted inhibition of a wide range of odorant receptors across different insect species.[2][3] The protocols outlined above provide a foundation for utilizing this compound to investigate the fundamental mechanisms of insect olfaction, to de-orphanize novel odorant receptors, and to screen for new compounds that could lead to the development of innovative and environmentally safer insect control strategies.

References

Standard Operating Procedure for VUANT1 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

VUANT1, also known as VU0183254, is a well-characterized small molecule that functions as a potent and specific allosteric antagonist of the insect odorant receptor co-receptor (Orco).[1][2][3] Orco is a highly conserved ion channel that forms a heteromeric complex with conventional odorant receptors (ORs) in the majority of insect olfactory receptor neurons.[1] By non-competitively inhibiting the Orco channel, this compound effectively blocks odor-evoked responses across a broad range of insect ORs, making it an invaluable pharmacological tool for studying insect olfaction and developing novel insect control strategies.[1]

This document provides detailed application notes and standardized protocols for the administration of this compound in common in vitro and in vivo experimental settings.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 2-(4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylthio)-N-(p-tolyl)acetamideN/A
Synonyms VU0183254[2]
Molecular Formula C₁₉H₁₉N₅O₂SN/A
Molecular Weight 397.46 g/mol N/A
Solubility Soluble in DMSO[4]

Storage and Stability:

For long-term storage, this compound stock solutions should be prepared in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][4]

In Vitro Administration Protocols

This compound is widely used in cellular assays to investigate its inhibitory effects on Orco channels expressed in heterologous systems, such as human embryonic kidney (HEK293) cells or insect cell lines (e.g., Sf9).

Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels in response to the activation of Orco channels and the inhibitory effect of this compound.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Administration cluster_readout Data Acquisition cell_culture Culture Orco-expressing cells (e.g., HEK293 or Sf9) cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding dye_incubation Incubate cells with Fluo-4 AM cell_seeding->dye_incubation dye_prep Prepare Fluo-4 AM dye-loading solution dye_prep->dye_incubation vuant1_add Add this compound to cells dye_incubation->vuant1_add vuant1_prep Prepare serial dilutions of this compound vuant1_prep->vuant1_add agonist_add Add agonist to cells vuant1_add->agonist_add agonist_prep Prepare Orco agonist (e.g., VUAA1 or odorant) agonist_prep->agonist_add fluor_reading Measure fluorescence using a plate reader (e.g., FLIPR) agonist_add->fluor_reading

Workflow for a calcium mobilization assay to assess this compound activity.

Protocol:

  • Cell Culture: Culture HEK293 or Sf9 cells stably or transiently expressing the insect Orco of interest in a suitable medium.

  • Cell Seeding: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye such as Fluo-4 AM.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

  • This compound Administration:

    • Prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). A typical concentration range to determine IC₅₀ is 0.01 µM to 100 µM.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 10-20 minutes) to allow for antagonist binding.

  • Agonist Stimulation:

    • Prepare a solution of an Orco agonist (e.g., VUAA1 or a specific odorant for an OR/Orco complex) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Add the agonist solution to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at ~490 nm and emission at ~525 nm.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of this compound on Orco-mediated currents.

Protocol:

  • Cell Preparation: Use cells expressing the Orco channel of interest, plated on glass coverslips.

  • Recording Setup:

    • Place the coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the recording pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • This compound and Agonist Application:

    • Apply the Orco agonist to the cell to elicit an inward current.

    • Co-apply or pre-apply this compound at various concentrations with the agonist to measure the inhibition of the current.

  • Data Acquisition and Analysis: Record the currents using an appropriate amplifier and data acquisition software. Analyze the reduction in current amplitude in the presence of this compound to determine its inhibitory potency.

In Vivo Administration Protocol: Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) in live insects.

Experimental Workflow:

G cluster_prep Insect Preparation cluster_electrodes Electrode Placement cluster_delivery Odorant Delivery cluster_readout Data Acquisition insect_mount Mount and immobilize the insect antenna_fix Fix the antenna to a stable surface insect_mount->antenna_fix rec_electrode Insert recording electrode into the base of a sensillum antenna_fix->rec_electrode ref_electrode Insert reference electrode (e.g., in the eye) ref_electrode->rec_electrode odor_puff Deliver a puff of odorant to the antenna rec_electrode->odor_puff odor_cartridge Prepare odorant cartridge odor_cartridge->odor_puff vuant1_delivery Deliver this compound vapor (optional, for airborne antagonism) vuant1_delivery->odor_puff spike_recording Record action potentials odor_puff->spike_recording spike_analysis Analyze spike frequency spike_recording->spike_analysis

Workflow for a single sensillum recording experiment.

Protocol:

  • Insect Preparation: Immobilize the insect (e.g., a mosquito or fruit fly) in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae exposed.

  • Electrode Placement:

    • Insert a reference electrode (e.g., a sharpened tungsten wire) into the insect's eye.

    • Under a microscope, carefully insert a recording electrode into the base of a single olfactory sensillum on the antenna.

  • This compound Administration: this compound can be delivered to the sensillum by dissolving it in the electrolyte solution of the recording electrode for direct application.

  • Odorant Stimulation: Deliver a puff of a specific odorant from a cartridge over the antenna.

  • Data Recording and Analysis: Record the action potentials from the OSN within the sensillum. The inhibitory effect of this compound is quantified by the reduction in the odorant-evoked spike frequency.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of this compound against Orco from different insect species.

Insect SpeciesOrco/OR ComplexAssay TypeIC₅₀ (µM)Reference
Anopheles gambiaeAgam\OrcoCalcium Mobilization (VUAA1-stimulated)1.9N/A
Anopheles gambiaeAgam\Orco + Agam\Or65Calcium Mobilization (Eugenol-stimulated)0.28N/A
Drosophila melanogasterDmel\OrcoTwo-Electrode Voltage Clamp (VUAA1-stimulated)13N/A
Culex quinquefasciatusCqui\OrcoTwo-Electrode Voltage Clamp (VUAA1-stimulated)20N/A

Note: IC₅₀ values can vary depending on the specific assay conditions and the agonist used.

Signaling Pathway

This compound acts as an allosteric antagonist of the Orco ion channel, which is a key component of the insect olfactory signaling pathway.

G cluster_membrane Olfactory Neuron Membrane cluster_channel OR/Orco Complex cluster_intracellular Intracellular Odorant Odorant OR Odorant Receptor (OR) Odorant->OR Binds Orco Orco OR->Orco Activates Cation_Influx Cation Influx (Na⁺, K⁺, Ca²⁺) Orco->Cation_Influx Opens Channel This compound This compound This compound->Orco Allosterically Inhibits Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Insect olfactory signaling pathway and the site of this compound action.

Disclaimer

This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and insect species. Always consult the primary literature and follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for In Vitro Studies of TRPM8 Activators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel known for its role as a cellular sensor for cold temperatures and cooling agents. Its involvement in various physiological and pathological processes, including pain, inflammation, and oncology, makes it a significant target for drug discovery. These application notes provide detailed protocols for determining the effective dosage and concentration of TRPM8 activators in in vitro settings, using well-characterized agonists such as menthol (B31143) and icilin (B1674354) as examples. The methodologies described herein are applicable to the characterization of novel TRPM8 modulators.

Data Presentation: In Vitro Concentrations of Common TRPM8 Agonists

The effective concentration of a TRPM8 agonist can vary significantly depending on the cell type, the expression level of the TRPM8 channel, and the specific assay being performed. The following table summarizes typical concentration ranges for the common TRPM8 agonists, menthol and icilin, as reported in various in vitro studies.

CompoundTargetAssay TypeParameterEffective ConcentrationReference
Menthol Human TRPM8Calcium ImagingEC₅₀81 ± 17 µM[1]
Rat TRPM8Calcium ImagingEC₅₀107 ± 8 µM[1]
Murine TRPM8Patch-ClampEC₅₀62.64 ± 1.2 µM[1][2]
Human Gingival FibroblastsCytotoxicity (MTT Assay)IC₅₀ (24h)1.151 mM[3]
LNCaP CellsCalcium Imaging-0.8 mM[4]
Icilin Human TRPM8Calcium ImagingEC₅₀526 ± 24 nM[1]
Rat TRPM8Calcium ImagingIC₉₀ (inhibition of)204 ± 28 nM (for antagonist)[1]
TRPM8-expressing HEK293 cellsCalcium ImagingEC₅₀1.4 µM[5]
TRPM8-expressing CHO cellsCalcium ImagingEC₅₀125 ± 30 nM[6][7]
TRPM8-expressing HEK293 cellsPatch-Clamp-1 µM[8]

Experimental Protocols

Cell Culture and Seeding

This protocol describes the general procedure for culturing and seeding cells for in vitro assays. Specific cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing TRPM8, are commonly used.

Materials:

  • HEK293 or CHO cells stably expressing human TRPM8

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • The day before the assay, aspirate the culture medium and wash the cells with PBS.

  • Add 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach.[9]

  • Neutralize the trypsin with complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh culture medium and determine the cell density.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 30,000 to 50,000 cells per well.[6][9]

  • Incubate the plate overnight at 37°C.[9]

High-Throughput Calcium Imaging Assay

This protocol details a calcium imaging assay to measure the activation of TRPM8 channels upon stimulation with an agonist.

Materials:

  • Cells seeded in a 96-well plate

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • TRPM8 agonist (e.g., Icilin, Menthol)

  • Fluorescence plate reader (e.g., FlexStation or FLIPR)

Procedure:

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127, mix equal volumes of 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in assay buffer.[1]

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[1]

  • Fluorescence Measurement:

    • Wash the cells twice with assay buffer to remove excess dye.[1]

    • Add 100 µL of assay buffer to each well.

    • Place the plate in a fluorescence plate reader with automated liquid handling.

    • Set the excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).[1]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the TRPM8 agonist at the desired concentration.

    • Continue to record the fluorescence signal for 2-5 minutes to capture the calcium influx.[1]

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the TRPM8 agonist.

Materials:

  • Cells seeded in a 96-well plate

  • TRPM8 agonist

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Treat the cells with various concentrations of the TRPM8 agonist and a vehicle control.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Measure the absorbance at a wavelength of 570 nm.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->TRPM8 required for activation Cold Cold Temperature Cold->TRPM8 Agonist Agonist (e.g., Menthol, Icilin) Agonist->TRPM8 Downstream Downstream Cellular Responses Ca_influx->Downstream

Caption: TRPM8 channel activation and downstream signaling.

Experimental Workflow for Calcium Imaging Assay

Calcium_Imaging_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_overnight Incubate Overnight (37°C, 5% CO₂) cell_seeding->incubation_overnight dye_loading Load Cells with Fluo-4 AM incubation_overnight->dye_loading incubation_dye Incubate (37°C then RT) dye_loading->incubation_dye wash_cells Wash Cells to Remove Excess Dye incubation_dye->wash_cells baseline_reading Record Baseline Fluorescence wash_cells->baseline_reading add_agonist Add TRPM8 Agonist baseline_reading->add_agonist record_signal Record Fluorescence Signal (Ca²⁺ Influx) add_agonist->record_signal data_analysis Data Analysis record_signal->data_analysis end End data_analysis->end

Caption: General workflow for a TRPM8 calcium imaging assay.

Logical Flow for Dose-Response Experiment

Dose_Response_Logic start Start: Determine Concentration Range prepare_dilutions Prepare Serial Dilutions of Agonist start->prepare_dilutions treat_cells Treat Cells with Different Agonist Concentrations prepare_dilutions->treat_cells incubate Incubate for Defined Time treat_cells->incubate perform_assay Perform Assay (e.g., Calcium Imaging, MTT) incubate->perform_assay measure_response Measure Cellular Response perform_assay->measure_response plot_data Plot Response vs. Concentration measure_response->plot_data calculate_ec50 Calculate EC₅₀ / IC₅₀ plot_data->calculate_ec50 end End: Determine Optimal Concentration calculate_ec50->end

Caption: Logical workflow for a dose-response experiment.

References

Techniques for Measuring TRPV1 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in pain sensation and temperature regulation.[1][2][3] It is a polymodal sensor activated by a variety of stimuli including noxious heat (>42°C), acidic conditions (pH < 5.2), and pungent compounds like capsaicin from chili peppers.[1][2][4] Due to its significant involvement in pain and inflammation, TRPV1 is a key therapeutic target for the development of novel analgesics.[2][3]

These application notes provide detailed protocols for measuring TRPV1 activity, enabling researchers to screen for novel modulators and investigate the channel's function in various physiological and pathological contexts.

I. In Vitro Assays for Measuring TRPV1 Activity

The two primary methods for measuring TRPV1 activity in a laboratory setting are electrophysiology and fluorescence-based calcium imaging.

A. Electrophysiology: Patch-Clamp Technique

Electrophysiology, particularly the patch-clamp technique, is the gold standard for directly measuring ion channel activity.[5] It allows for the precise measurement of ionic currents passing through the channel in real-time, providing detailed information about channel gating and pharmacology.

This protocol describes the measurement of whole-cell currents in Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1.

1. Cell Culture and Preparation:

  • Culture HEK293-TRPV1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions and Reagents:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 0.5 EGTA. Adjust pH to 7.2 with KOH.

  • Agonist Stock Solution: Prepare a 10 mM stock solution of capsaicin in DMSO. Dilute to the desired final concentration in the external solution immediately before use.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Record baseline current for a stable period.

  • Apply the capsaicin-containing external solution to the cell using a perfusion system.

  • Record the inward current elicited by the activation of TRPV1 channels.

  • Wash out the agonist with the external solution to allow the current to return to baseline.

4. Data Analysis:

  • Measure the peak amplitude of the capsaicin-evoked current.

  • To determine the concentration-response relationship, apply increasing concentrations of the agonist and plot the normalized current amplitude against the logarithm of the agonist concentration. Fit the data with the Hill equation to determine the EC50 value.

B. Fluorescence-Based Calcium Imaging

Since TRPV1 is a non-selective cation channel with high permeability to calcium ions (Ca2+), its activation leads to a rapid increase in intracellular Ca2+ concentration.[1][4][6] This change can be monitored using fluorescent Ca2+ indicators, providing a high-throughput method for assessing TRPV1 activity.[1][3]

This protocol outlines a method for measuring TRPV1 activation by monitoring changes in intracellular calcium using the Fluo-4 AM fluorescent indicator.[1]

1. Cell Culture and Preparation:

  • Seed HEK293-TRPV1 cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate for 24-48 hours at 37°C and 5% CO2.

2. Reagent Preparation:

  • Loading Buffer: Prepare a solution of Fluo-4 AM in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) at a final concentration of 2-5 µM. Probenecid (2.5 mM) can be included to prevent dye extrusion.

  • Agonist/Antagonist Plates: Prepare serial dilutions of test compounds (agonists or antagonists) in the assay buffer.

3. Assay Procedure:

  • Remove the culture medium from the cells and wash once with assay buffer.

  • Add 100 µL of the Fluo-4 AM loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add 100 µL of assay buffer to each well.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra®).

  • Measure the baseline fluorescence (Excitation ~494 nm, Emission ~516 nm).

  • Add the agonist or antagonist from the compound plate and immediately begin recording the fluorescence signal over time. For antagonist screening, pre-incubate the cells with the antagonist before adding the agonist.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • For agonists, plot ΔF against the compound concentration to determine the EC50.

  • For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

II. Quantitative Data for TRPV1 Modulators

The following table summarizes the potency of common TRPV1 agonists and antagonists. These values are essential for designing experiments and interpreting results.

CompoundTypeSpeciesAssayPotency (IC50/EC50/Ki)Reference
CapsaicinAgonistHumanCalcium InfluxEC50: 7.97 nM[7]
Resiniferatoxin (RTX)AgonistHumanCalcium InfluxEC50 in pM range[8]
OlvanilAgonistHumanCalcium InfluxEC50 in nM range[7]
AMG 517AntagonistHumanCapsaicin activationIC50: 0.76 nM[9]
HumanProton activationIC50: 0.62 nM[9]
HumanHeat activationIC50: 1.3 nM[9]
SB-366791AntagonistRatCapsaicin-inducedIC50: 5.7 nM[9]
BCTCAntagonistRatCapsaicin-inducedIC50: 35 nM[9]
RatAcid-inducedIC50: 6.0 nM[9]
CapsazepineAntagonistRatCapsaicin-inducedIC50: ~0.4 µM[10]
AMG 9810AntagonistHumanCapsaicin activationIC50: 24.5 nM[9]
RatCapsaicin activationIC50: 85.6 nM[9]

III. Visualizing Experimental Workflows and Signaling Pathways

A. Experimental Workflow for TRPV1 Activity Measurement

The following diagram illustrates a typical workflow for screening compounds for their effect on TRPV1 activity using a fluorescence-based calcium assay.

Caption: Workflow for a fluorescence-based TRPV1 activity assay.

B. TRPV1 Signaling Pathway

Activation of TRPV1 by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signaling cascade.[2][11] This can lead to the release of neurotransmitters and neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), contributing to the sensation of pain and neurogenic inflammation.[12] The activity of TRPV1 is also modulated by intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC).[11]

trpv1_signaling cluster_stimuli Activators cluster_channel TRPV1 Channel cluster_downstream Downstream Effects cluster_modulation Modulatory Pathways capsaicin Capsaicin trpv1 TRPV1 capsaicin->trpv1 heat Heat (>42°C) heat->trpv1 protons Protons (H+) protons->trpv1 ca_influx Ca2+ Influx trpv1->ca_influx na_influx Na+ Influx trpv1->na_influx depolarization Membrane Depolarization ap Action Potential Firing depolarization->ap ca_influx->depolarization na_influx->depolarization neurotransmitter_release Neurotransmitter/ Neuropeptide Release (Substance P, CGRP) ap->neurotransmitter_release pain_sensation Pain Sensation neurotransmitter_release->pain_sensation pka PKA pka->trpv1 Phosphorylation (Sensitization) pkc PKC pkc->trpv1 Phosphorylation (Sensitization)

Caption: Simplified TRPV1 signaling pathway.

References

Application Notes and Protocols for In Vivo Experimental Design of a Representative TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "VUANT1" does not correspond to a known compound in the publicly available scientific literature for in vivo experimental design in the context of drug development. It is presumed to be a typographical error. This document will focus on the in vivo experimental design for a representative, potent, and selective Transient Receptor Potential Vanilloid 4 (TRPV4) agonist, GSK1016790A , which is widely used in preclinical research.

Introduction to TRPV4

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to Ca2+.[1] It is activated by a wide range of stimuli, including heat, mechanical stress, and endogenous ligands.[2] TRPV4 is expressed in numerous tissues and cell types, playing a role in various physiological processes such as osmotic sensing, temperature regulation, vascular function, and pain perception.[1][3] Its involvement in pathological conditions like pulmonary edema, neuropathic pain, and skeletal dysplasias makes it a significant target for drug discovery.[4][5]

Mechanism of Action of TRPV4 Agonists

TRPV4 agonists, such as GSK1016790A, bind to the TRPV4 channel, inducing a conformational change that opens the channel pore.[6] This allows for the influx of cations, primarily Ca2+, into the cell. The resulting increase in intracellular Ca2+ concentration triggers a variety of downstream signaling cascades that mediate the physiological or pathophysiological effects.[3] For instance, in vascular endothelial cells, TRPV4 activation can lead to vasodilation through nitric oxide production.[7]

TRPV4 Signaling Pathway

The activation of the TRPV4 channel initiates a cascade of intracellular events. The influx of Ca2+ is a primary trigger for downstream signaling.

TRPV4_Signaling_Pathway cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_influx Ca2+ Influx TRPV4->Ca_influx Opens Agonist TRPV4 Agonist (e.g., GSK1016790A) Agonist->TRPV4 Binds and Activates Downstream Downstream Signaling (e.g., Calmodulin, PKC, NO production) Ca_influx->Downstream Activates Physiological_Response Physiological Response (e.g., Vasodilation, Pain Sensation) Downstream->Physiological_Response Leads to

TRPV4 agonist-mediated signaling cascade.

Application Notes for In Vivo Experimental Design

Animal Models

The choice of animal model is critical for the successful in vivo evaluation of a TRPV4 agonist.

  • Mice: Both wild-type and TRPV4 knockout mice are valuable. Knockout mice are essential for confirming that the observed effects are specifically mediated by TRPV4.[8] Common strains include C57BL/6J.[8]

  • Rats: Sprague-Dawley and Wistar rats are frequently used for cardiovascular and pulmonary studies due to their larger size, which facilitates surgical procedures and blood sampling.[7][9]

Drug Formulation and Administration

Proper formulation and administration are key to achieving desired exposure and effects.

  • Formulation: GSK1016790A is typically dissolved in a vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO, followed by dilution in saline. The final concentration of the solubilizing agent should be kept low and consistent across all experimental groups, including the vehicle control.

  • Administration Routes:

    • Intravenous (i.v.): For rapid and systemic effects, particularly in cardiovascular studies.[7][9]

    • Intrathecal (i.t.): For targeting the spinal cord in pain studies.[4]

    • Oral (p.o.): Can be used to assess the systemic effects following gastrointestinal absorption.[10]

Experimental Protocols

Protocol 1: Evaluation of TRPV4 Agonist-Induced Pulmonary Edema in Rats

This protocol is designed to assess the in vivo activity of a TRPV4 agonist in a model of pulmonary edema.[5]

  • Animal Selection: Use adult male Sprague-Dawley rats (300-400g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., Inactin, 100 mg/kg i.p.).[9]

  • Surgical Preparation:

    • Cannulate the jugular vein for intravenous drug administration.

    • Cannulate the carotid artery to monitor mean arterial pressure (MAP).

  • Pre-treatment (Optional): To confirm the role of TRPV4, a separate group of animals can be pre-treated with a TRPV4 antagonist 30 minutes prior to the agonist challenge.[5]

  • Agonist Administration: Administer the TRPV4 agonist (e.g., GSK1016790A) intravenously at varying doses.

  • Monitoring: Continuously record MAP.

  • Endpoint Measurement:

    • At the end of the experiment, euthanize the animal.

    • Excise the lungs, blot them dry, and weigh them (wet lung weight).

    • Calculate the lung wet weight to body weight ratio as an index of pulmonary edema.

Protocol 2: Assessment of Mechanical Allodynia in a Neuropathic Pain Model

This protocol evaluates the effect of a TRPV4 agonist on pain sensitivity.[4][8]

  • Animal Selection: Use adult male C57BL/6J mice (8-12 weeks old).[8]

  • Induction of Neuropathic Pain (if applicable): A model of neuropathic pain, such as chronic constriction injury (CCI) of the sciatic nerve, can be used.

  • Drug Administration: Administer the TRPV4 agonist via the desired route (e.g., intrathecal injection).

  • Behavioral Testing:

    • Acclimatize the mice to the testing environment.

    • Assess mechanical sensitivity using von Frey filaments at baseline and at various time points after drug administration.

    • The paw withdrawal threshold is determined as the force at which the animal withdraws its paw.

  • Data Analysis: Compare the paw withdrawal thresholds between the vehicle-treated and agonist-treated groups.

Data Presentation

Table 1: Dose-Dependent Effects of Intravenous GSK1016790A in Anesthetized Rats[7][9]
Dose (µg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Change in Pulmonary Arterial Pressure (mmHg)Change in Cardiac Output (ml/min)
2-10 ± 2-1 ± 0.5+5 ± 2
4-25 ± 4-2 ± 0.8+10 ± 3
6-40 ± 5-3 ± 1+15 ± 4
8-55 ± 6-4 ± 1.2+20 ± 5
10-70 ± 7-5 ± 1.5+25 ± 6
12Cardiovascular CollapseCardiovascular CollapseCardiovascular Collapse

Data are presented as mean ± SEM and are representative values derived from published studies.[7][9]

Table 2: Effect of TRPV4 Agonist on Mechanical Sensitivity in Mice[8]
Treatment GroupPaw Withdrawal Threshold (g)
Vehicle1.5 ± 0.2
GSK1016790A (10 µg, i.t.)0.4 ± 0.1
LM0038 (10 µg, i.t.)0.6 ± 0.1

p < 0.05 compared to vehicle. Data are presented as mean ± SEM and are representative values from a study in wild-type mice.[8]

In Vivo Experimental Workflow

A typical workflow for in vivo testing of a novel compound involves several key stages, from initial planning to final data analysis.

In_Vivo_Workflow Hypothesis Hypothesis Generation Study_Design Experimental Design - Animal Model Selection - Group Allocation - Endpoint Definition Hypothesis->Study_Design Animal_Prep Animal Preparation - Acclimatization - Surgical Procedures (if any) Study_Design->Animal_Prep Dosing Drug Administration - Vehicle Control - Test Compound Animal_Prep->Dosing Data_Collection Data Collection - In-life Measurements - Terminal Endpoints Dosing->Data_Collection Data_Analysis Data Analysis - Statistical Evaluation Data_Collection->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

General workflow for in vivo compound testing.

References

Application Notes and Protocols for VUANT1 Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUANT1 (also known as VU0183254) is a potent and selective allosteric antagonist of insect odorant receptor (OR) ion channels.[1] These receptors are crucial for an insect's sense of smell, playing a vital role in behaviors such as locating food, mates, and suitable oviposition sites. The insect OR complex is a heteromer, typically composed of a highly conserved co-receptor, Orco, and a variable odorant-binding subunit (ORx) that determines the specificity for different odorants. This compound exerts its inhibitory effect by targeting the Orco subunit, thereby offering a broad-spectrum antagonism of various odor-mediated responses.[2][3] This makes this compound a valuable pharmacological tool for studying insect olfaction and a potential lead compound for the development of novel insect repellents or control agents.

These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging experiments to visualize its interaction with target receptors.

Mechanism of Action

This compound acts as a non-competitive antagonist of the insect odorant receptor complex.[2] Unlike competitive antagonists that bind to the same site as the natural ligand (odorant), this compound binds to an allosteric site on the Orco co-receptor. This binding event induces a conformational change in the ion channel, rendering it unresponsive to activation by odorants, even at high concentrations. This allosteric mechanism of inhibition is advantageous as it is less likely to be overcome by high concentrations of competing odorants in the environment.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's activity on insect odorant receptors. The data is compiled from dose-response experiments measuring the inhibition of odorant-induced calcium influx in cells expressing the receptors.

ParameterValueCell LineTarget ReceptorNotes
IC₅₀ ~5 µMHEK293Anopheles gambiae Orco/Or65Inhibition of eugenol-induced activation.
Ki Not Reported--The inhibitory constant (Ki) has not been formally reported in the literature. It represents the dissociation constant of the inhibitor-receptor complex.[4][5]
Mode of Action Allosteric AntagonistVariousOrco Co-receptorNon-competitive inhibition of the Orco ion channel subunit.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Amine-Modified this compound for Fluorescent Labeling

Objective: To introduce a primary amine functional group onto the this compound molecule to enable covalent labeling with amine-reactive fluorescent dyes. As the chemical structure of this compound does not contain a readily available primary or secondary amine, a synthetic modification is required. This protocol outlines a proposed synthesis of an amine-modified this compound derivative.

Proposed Synthetic Scheme:

Diagram of the proposed synthetic route will be generated based on the chemical structure of this compound.

A detailed, step-by-step synthetic protocol would be provided here, including reactants, reaction conditions, and purification methods. This would be a highly technical section requiring expertise in synthetic organic chemistry and is beyond the scope of this generalized protocol. For the purpose of these application notes, we will assume the successful synthesis of an amine-modified this compound (this compound-NH₂).

Protocol 2: Fluorescent Labeling of Amine-Modified this compound

Objective: To covalently attach a fluorescent dye to the amine-modified this compound (this compound-NH₂).

Materials:

  • Amine-modified this compound (this compound-NH₂)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy3™ NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25) or HPLC system

Procedure:

  • Dissolve this compound-NH₂: Dissolve the amine-modified this compound in a minimal amount of anhydrous DMF or DMSO.

  • Prepare Dye Solution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine the dissolved this compound-NH₂ with the reaction buffer. Add a 1.5 to 3-fold molar excess of the dissolved fluorescent dye.

  • Initiate Reaction: Add a small amount of TEA or DIPEA to the reaction mixture to raise the pH and facilitate the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled this compound (this compound-Fluor) from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or by reverse-phase HPLC.

  • Characterization: Confirm the successful labeling and determine the degree of labeling by UV-Vis spectrophotometry, measuring the absorbance of the dye and the compound.

Protocol 3: Cell Culture and Transfection

Objective: To prepare insect cells expressing the target odorant receptors for imaging experiments. Spodoptera frugiperda (Sf9) cells are a common choice for expressing insect proteins.[6][7][8][9]

Materials:

  • Sf9 insect cells

  • Insect cell culture medium (e.g., Grace's Insect Medium or Sf-900™ III SFM)

  • Fetal Bovine Serum (FBS), if required for the medium

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Plasmids encoding the Orco and ORx subunits of the desired insect odorant receptor

  • Transfection reagent (e.g., Cellfectin® II or a suitable alternative)

  • 6-well culture plates

Procedure:

  • Cell Culture: Maintain Sf9 cells in suspension or adherent culture according to standard protocols at 27°C.[10]

  • Cell Seeding: Seed Sf9 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach.

  • Transfection: Co-transfect the cells with the Orco and ORx expression plasmids using a suitable transfection reagent, following the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 48-72 hours at 27°C to allow for protein expression.

Protocol 4: Live-Cell Imaging of this compound-Fluor

Objective: To visualize the binding of fluorescently labeled this compound to insect odorant receptors expressed in live Sf9 cells.

Materials:

  • Transfected Sf9 cells expressing the target receptors

  • This compound-Fluor (fluorescently labeled this compound)

  • Imaging medium (e.g., Hank's Balanced Salt Solution - HBSS)

  • Confocal or widefield fluorescence microscope equipped with appropriate filters for the chosen fluorophore

  • Unlabeled this compound (for competition assay)

  • Odorant agonist (e.g., eugenol, for functional validation)

Procedure:

  • Cell Preparation: Gently wash the transfected Sf9 cells with pre-warmed imaging medium to remove the culture medium.

  • Labeling: Incubate the cells with a working concentration of this compound-Fluor (typically in the nanomolar to low micromolar range, to be determined empirically) in imaging medium for 15-30 minutes at 27°C, protected from light.

  • Washing: Wash the cells three times with imaging medium to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope.[11] Acquire images in both the fluorescence channel corresponding to the dye and a brightfield or DIC channel to visualize the cells.

  • (Optional) Competition Assay: To confirm specific binding, pre-incubate a separate set of transfected cells with a 100-fold molar excess of unlabeled this compound for 30 minutes before adding this compound-Fluor. A significant reduction in fluorescence intensity compared to the cells labeled with this compound-Fluor alone indicates specific binding.

  • (Optional) Functional Validation: To confirm that the labeled this compound retains its antagonistic activity, perform a calcium imaging experiment. Load the cells with a calcium indicator dye (e.g., Fluo-4 AM), incubate with this compound-Fluor, and then stimulate with a known odorant agonist. Inhibition of the calcium response compared to control cells (not treated with this compound-Fluor) would confirm its functionality.

Diagrams

G cluster_workflow Experimental Workflow synthesis Synthesis of Amine-Modified this compound labeling Fluorescent Labeling of This compound-NH₂ synthesis->labeling purification Purification of This compound-Fluor labeling->purification imaging Live-Cell Imaging purification->imaging transfection Cell Culture and Transfection transfection->imaging analysis Data Analysis imaging->analysis

Caption: Experimental workflow for this compound labeling and imaging.

G cluster_pathway This compound Signaling Pathway Odorant Odorant ORx ORx Subunit Odorant->ORx Binds Orco Orco Co-receptor (Ion Channel) ORx->Orco Activates Ion_Influx Ion Influx (Na⁺, Ca²⁺) Orco->Ion_Influx Opens No_Activation No Neuronal Activation Orco->No_Activation Inhibits Opening This compound This compound This compound->Orco Binds (Allosteric) Neuronal_Activation Neuronal Activation Ion_Influx->Neuronal_Activation Leads to

References

Application Notes and Protocols for High-Throughput Screening of TRPM8 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-validated therapeutic target for a variety of conditions, including chronic pain, dry eye disease, and certain types of cancer.[1][2][3] As a non-selective cation channel activated by cold temperatures and cooling agents like menthol, TRPM8 presents a valuable opportunity for the development of novel therapeutics.[1][3] High-throughput screening (HTS) is a critical methodology for identifying novel TRPM8 modulators from large compound libraries.[4][5]

This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize TRPM8 agonists. While the compound VUANT1 is primarily recognized as an allosteric antagonist of insect odorant receptor ion channels, the following protocols are presented as a comprehensive guide for screening any compound library for TRPM8 agonistic activity.[6]

Principle of the Assay

The primary HTS assay for TRPM8 agonists is a cell-based fluorescent calcium flux assay. This assay relies on cells stably expressing the human TRPM8 channel and loaded with a calcium-sensitive fluorescent dye. Activation of the TRPM8 channel by an agonist leads to an influx of extracellular calcium, resulting in a detectable increase in fluorescence. This change in fluorescence intensity is proportional to the channel activity and can be measured using a high-throughput plate reader.

Signaling Pathway

The activation of the TRPM8 channel by an agonist initiates a signaling cascade primarily driven by the influx of cations, particularly calcium (Ca²⁺).

TRPM8_Signaling cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_int Intracellular Ca²⁺ (Increased) TRPM8->Ca_int Mediates Influx Agonist TRPM8 Agonist (e.g., Menthol, Icilin) Agonist->TRPM8 Binds and Activates Ca_ext Extracellular Ca²⁺ Ca_ext->TRPM8 Influx Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_int->Downstream Initiates

Caption: Agonist activation of the TRPM8 channel and subsequent calcium influx.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Calcium Flux Assay Protocol

This protocol is optimized for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • HEK293-hTRPM8 cells

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM or other suitable calcium indicator dye

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Test compounds (dissolved in DMSO)

  • Positive Control: Menthol or Icilin

  • Negative Control: DMSO

  • 384-well black, clear-bottom assay plates

  • Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Workflow:

HTS_Workflow A 1. Cell Plating (HEK293-hTRPM8 cells) ~48 hours prior to assay B 2. Dye Loading (e.g., Fluo-4 AM) ~1 hour incubation A->B C 3. Compound Addition (Test compounds, controls) Automated liquid handling B->C D 4. Fluorescence Reading (Kinetic read on plate reader) Baseline and post-addition C->D E 5. Data Analysis (Calculate % activation, Z-factor) D->E F 6. Hit Confirmation (Dose-response curves) E->F

Caption: High-throughput screening workflow for TRPM8 agonists.

Procedure:

  • Cell Plating:

    • Harvest HEK293-hTRPM8 cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in culture medium and adjust the cell density.

    • Seed 20 µL of the cell suspension into each well of a 384-well plate at a density of 10,000 cells/well.

    • Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution in Assay Buffer containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM).

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Fluorescence Measurement:

    • Prepare a compound plate with test compounds and controls diluted in Assay Buffer. The final DMSO concentration should be ≤ 0.5%.

    • Place the cell plate and the compound plate into a fluorescent plate reader equipped for kinetic reading and automated liquid handling.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then add 10 µL of the compound solution to the cell plate.

    • Continue to record the fluorescence intensity every second for 2-3 minutes.

Data Analysis
  • Response Calculation: The response for each well is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.

  • Normalization: Normalize the data to the positive and negative controls:

    • % Activation = [(Response_compound - Response_negative) / (Response_positive - Response_negative)] * 100

  • Z-Factor Calculation: To assess the quality and robustness of the assay, calculate the Z-factor:

    • Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]

    • An assay with a Z' > 0.5 is considered excellent for HTS.

Data Presentation

Quantitative data from the primary screen and subsequent hit confirmation should be organized for clear interpretation.

Table 1: Primary HTS Results Summary

MetricValue
Number of Compounds Screened100,000
Screening Concentration10 µM
Positive Control (10 µM Menthol) % Activation100% (by definition)
Negative Control (0.5% DMSO) % Activation0% (by definition)
Z-Factor0.78
Hit Rate (at >50% activation)0.5%
Number of Confirmed Hits500

Table 2: Dose-Response Characterization of a Sample Hit Compound

Concentration (µM)% Activation (Mean ± SD)
10098.2 ± 3.1
3095.5 ± 4.5
1085.1 ± 5.2
362.3 ± 6.8
148.7 ± 5.9
0.325.4 ± 4.1
0.110.9 ± 2.3
EC₅₀ (µM) 1.2

Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen should be further characterized to confirm their activity and determine their mechanism of action.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (EC₅₀) of the hit compounds.

  • Selectivity Assays: Test the compounds against other related TRP channels (e.g., TRPV1, TRPA1) to assess their selectivity.

  • Electrophysiology: Use patch-clamp electrophysiology to directly measure ion channel currents and confirm that the compounds act as direct activators of the TRPM8 channel.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel TRPM8 agonists. Careful assay optimization, stringent data analysis, and comprehensive hit follow-up are essential for a successful drug discovery campaign targeting the TRPM8 channel.

References

Troubleshooting & Optimization

troubleshooting VUANT1 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUANT1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an allosteric antagonist of insect odorant receptor ion channels. It is a valuable pharmacological tool for studying the molecular mechanisms of insect olfactory signaling. Below is a summary of its key chemical properties.

PropertyValueReference
Molecular Weight 434.53 g/mol [1]
Formula C22H18N4O2S2[1]
Appearance Solid[1]
CAS Number 663212-40-6[1]

Q2: I am having trouble dissolving this compound. What is the recommended solvent?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 83.33 mg/mL, which corresponds to a molar concentration of 191.77 mM. For optimal dissolution, it is recommended to use newly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product. The use of sonication may also be necessary to fully dissolve the compound.[1][2]

Q3: My this compound powder won't dissolve completely in DMSO, even with sonication. What should I do?

If you are still experiencing solubility issues with fresh DMSO and sonication, consider the following troubleshooting steps:

  • Gentle Warming: Briefly and gently warm the solution (e.g., in a 37°C water bath). Be cautious, as excessive heat may degrade the compound.

  • Increase Solvent Volume: While it will lower the final concentration, increasing the volume of DMSO can help to fully dissolve the compound.

  • Purity Check: If solubility issues persist, there may be an issue with the purity of the compound. Contact your supplier for assistance.

Q4: I prepared a DMSO stock solution of this compound, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS). Why is this happening and how can I prevent it?

This is a common issue when working with hydrophobic compounds like this compound. The precipitation occurs because the compound is poorly soluble in aqueous solutions. When the DMSO stock is added to the buffer, the final concentration of DMSO is often not high enough to keep this compound in solution.

Here are some strategies to prevent precipitation:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell-based assays can tolerate up to 0.5% DMSO. Check the tolerance of your specific experimental system.

  • Use a Co-solvent: In addition to DMSO, other co-solvents like ethanol, polyethylene (B3416737) glycol (PEG), or glycerol (B35011) can sometimes help improve solubility in aqueous buffers. However, their compatibility with your specific assay must be validated.

  • pH Adjustment: The solubility of some compounds is pH-dependent. While there is no specific data for this compound, you could empirically test if adjusting the pH of your buffer improves its solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds. Again, compatibility with your assay is crucial.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[1][2]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer while minimizing precipitation.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the final acceptable concentration of DMSO in your experiment.

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • Continue vortexing for another 30 seconds to ensure homogeneity.

    • Use the working solution immediately for your experiment. It is not recommended to store dilute aqueous solutions of this compound for extended periods.

Visualizations

Insect Odorant Receptor Signaling Pathway

This compound acts as an antagonist on the insect odorant receptor complex. This complex is a heteromer composed of a specific Odorant Receptor (Or) subunit and a highly conserved co-receptor (Orco). The binding of an odorant to the Or subunit typically leads to the opening of a non-selective cation channel, resulting in depolarization of the olfactory sensory neuron. This compound is thought to allosterically inhibit this process.

Insect_Odorant_Receptor_Signaling cluster_membrane Cell Membrane cluster_receptor Or-Orco Complex Odorant Odorant Or Or Subunit Odorant->Or Binds This compound This compound Orco Orco Subunit (Ion Channel) This compound->Orco Inhibits (Allosteric) Or->Orco Activates Cation_Influx Cation Influx (Na+, K+, Ca2+) Orco->Cation_Influx Opens Depolarization Neuron Depolarization Cation_Influx->Depolarization Signal_Transmission Signal to Brain Depolarization->Signal_Transmission

Caption: Insect Odorant Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Solubility

This workflow provides a logical sequence of steps to address solubility issues with this compound.

Troubleshooting_Workflow Start Start: Dissolving this compound Stock_Prep Prepare DMSO Stock (Anhydrous DMSO, Sonicate) Start->Stock_Prep Is_Dissolved_Stock Completely Dissolved? Stock_Prep->Is_Dissolved_Stock Dilute_Aq Dilute into Aqueous Buffer (Vortexing) Is_Dissolved_Stock->Dilute_Aq Yes Troubleshoot_Stock Troubleshoot Stock Prep: - Gentle Warming - Increase DMSO Volume - Check Purity Is_Dissolved_Stock->Troubleshoot_Stock No Is_Precipitate Precipitate Formed? Dilute_Aq->Is_Precipitate Success Success! Proceed with Experiment Is_Precipitate->Success No Troubleshoot_Dilution Troubleshoot Dilution: - Lower Final Concentration - Increase Final DMSO % - Use Co-solvents - Adjust pH Is_Precipitate->Troubleshoot_Dilution Yes Troubleshoot_Stock->Stock_Prep Troubleshoot_Dilution->Dilute_Aq

Caption: A workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: VUANT1 Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUANT1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and to offer troubleshooting strategies for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What is the cause and how can I fix it?

This is likely due to the low aqueous solubility of this compound. When a stock solution, often in a solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution.[1][2]

Troubleshooting Steps:

  • Optimize Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to your experimental system (typically ≤ 0.5% for cell-based assays).[1]

  • Modify Dilution Method: Instead of a single large dilution, try serial dilutions. You can also add the stock solution dropwise while gently vortexing the aqueous medium to facilitate better mixing and prevent localized high concentrations that lead to precipitation.[1]

  • Pre-warm the Medium: Warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[1]

  • Use of Surfactants: For certain applications, incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, may help to maintain the compound in solution. However, the compatibility of any surfactant with your specific experimental setup must be verified.[1]

Q2: The activity of my this compound solution decreases over time, even when stored at low temperatures. What could be the reason?

This suggests that this compound may be undergoing degradation in your chosen solvent or buffer. Degradation can be influenced by several factors including pH, temperature, light exposure, and oxidative stress.

Troubleshooting Steps:

  • pH and Buffer Optimization: The stability of a compound can be highly pH-dependent. It is recommended to assess the stability of this compound across a range of pH values to identify the optimal condition. The choice of buffer components can also influence stability.

  • Temperature and Storage: While low-temperature storage is generally recommended, some compounds can precipitate out of solution at -20°C or -80°C. If you observe precipitation after thawing, gently warm the solution (e.g., to 37°C) and vortex to redissolve the compound before use.[1] For aqueous solutions, it is often best to prepare them fresh for each experiment.[2]

  • Protect from Light: If this compound is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Use of Antioxidants: If oxidation is a suspected degradation pathway, the addition of antioxidants to the solution might improve stability.

Q3: How can I determine the optimal conditions for this compound stability?

A systematic stability study is recommended. This typically involves incubating this compound solutions under various conditions (e.g., different pH, buffers, temperatures, and light exposure) and monitoring the concentration of the intact compound over time using an analytical method like High-Performance Liquid Chromatography (HPLC).[3]

Troubleshooting Guide: Enhancing this compound Stability

This guide provides a structured approach to identifying and resolving common stability issues with this compound in solution.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media Poor aqueous solubility; solvent polarity change.Increase final co-solvent concentration (e.g., DMSO), perform serial dilutions, pre-warm the aqueous medium, or consider using solubility-enhancing excipients.[1][2]
Cloudy or hazy solution Incomplete dissolution or formation of a fine suspension.Filter the solution using a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove undissolved particles.[4]
Decreased biological activity over time Chemical degradation (e.g., hydrolysis, oxidation).Conduct a stability study to identify optimal pH and buffer conditions. Prepare aqueous solutions fresh before use and protect from light if necessary.
Precipitate observed after freeze-thaw cycles Compound crashing out of solution at low temperatures.Before use, thaw the aliquot at room temperature, then warm to 37°C for 10-15 minutes and vortex thoroughly to ensure complete re-dissolution. Sonication for 5-10 minutes can also be effective.[1]
Inconsistent experimental results Inaccurate concentration due to precipitation or degradation.Visually inspect solutions for clarity before each use. If precipitate is present, the concentration is no longer accurate. Prepare fresh stock solutions regularly.

Experimental Protocols

Protocol: Assessing this compound Stability using HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer solution over time.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis.

  • Incubation: Aliquot the test solution into several vials. Place these vials under the desired storage condition (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

  • HPLC Analysis: Immediately analyze the sample by a validated HPLC method to determine the concentration of the remaining intact this compound. The appearance of new peaks may indicate the formation of degradation products.[3][5]

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visual Guides

cluster_workflow Experimental Workflow for Stability Assessment A Prepare this compound Stock (e.g., in DMSO) B Dilute into Test Buffers (Varying pH, etc.) A->B C Incubate under Different Conditions (Temp, Light) B->C D Sample at Multiple Time Points C->D E Analyze by HPLC D->E F Determine Degradation Rate E->F

Caption: A general experimental workflow for assessing the stability of this compound.

cluster_pathway Potential Degradation Pathways for this compound This compound This compound Hydrolysis Hydrolysis Product(s) This compound->Hydrolysis Aqueous Environment (pH dependent) Oxidation Oxidation Product(s) This compound->Oxidation Presence of Oxygen Photodegradation Photodegradation Product(s) This compound->Photodegradation Exposure to Light

Caption: Potential chemical degradation pathways for this compound in solution.

cluster_troubleshooting Troubleshooting Decision Tree for this compound Solution Issues Start Issue with this compound Solution? Precipitate Precipitate Visible? Start->Precipitate Activity_Loss Loss of Activity? Precipitate->Activity_Loss No Optimize_Solubility Optimize Solubility: - Adjust Co-Solvent % - Change Dilution Method - Warm Medium Precipitate->Optimize_Solubility Yes Investigate_Degradation Investigate Degradation: - Conduct pH Stability Study - Protect from Light - Prepare Fresh Solutions Activity_Loss->Investigate_Degradation Yes OK Solution Stable Activity_Loss->OK No

Caption: A decision tree to troubleshoot common this compound solution stability issues.

References

Technical Support Center: Optimizing VUANT1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with VUANT1, a novel, potent, and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Our aim is to facilitate the seamless integration of this compound into your experimental workflows by addressing common challenges encountered during concentration optimization.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of this compound concentration for your experiments.

Issue 1: Low or No Cellular Response to this compound Application

If you are observing a diminished or absent response in your experimental system upon application of this compound, consider the following troubleshooting steps:

Potential Cause Recommended Action
Compound Insolubility This compound is hydrophobic. Ensure the stock solution is fully dissolved in a suitable solvent like DMSO or ethanol (B145695) before diluting into your aqueous experimental buffer. The final solvent concentration should be kept low (typically <0.1%) to avoid off-target effects. Always include a vehicle control in your experiments.
Incorrect Concentration Range The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response curve starting from a low nanomolar range up to the low micromolar range to determine the EC50 in your specific system.
Cell Line Viability/Expression Confirm the viability of your cells and verify the expression of TRPM8 channels. Low expression levels will result in a reduced response to this compound.
Experimental Temperature TRPM8 is a cold-activated channel. While this compound can activate TRPM8 at room temperature, its potency can be temperature-dependent. Ensure your experimental temperature is consistent across all experiments.
Receptor Desensitization Prolonged exposure to high concentrations of some TRPM8 agonists can lead to receptor desensitization.[1] Consider using shorter incubation times or a washout step between applications.

Issue 2: High Background Signal or Apparent Cytotoxicity

Encountering high background signal or signs of cellular stress can be indicative of several issues. The following table outlines potential causes and solutions.

Potential Cause Recommended Action
Solvent Toxicity High concentrations of solvents like DMSO or ethanol can be toxic to cells. Ensure the final solvent concentration in your experimental media is below 0.1%.
Compound Aggregation At high concentrations, this compound may form aggregates that can cause non-specific cellular responses. Visually inspect your working solutions for any precipitates. Consider using a lower concentration range or preparing fresh dilutions.
Off-Target Effects While this compound is designed for high selectivity, at very high concentrations, the potential for off-target effects on other ion channels or cellular pathways increases.[1] Lowering the concentration of this compound is the first step in mitigating these effects.
Contamination Microbial contamination of cell cultures or reagents can lead to cellular stress and confounding results. Always practice good aseptic technique.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound.

Q1: What is the mechanism of action of this compound?

This compound is a selective agonist of the TRPM8 channel, a non-selective cation channel.[1] Upon binding, this compound induces a conformational change in the channel, leading to its opening and an influx of cations, primarily Ca2+ and Na+, into the cell.[1] This influx depolarizes the cell membrane and triggers downstream signaling pathways.

Q2: What is a recommended starting concentration for this compound in an in vitro experiment?

For initial experiments, a concentration range of 10 nM to 10 µM is recommended to establish a dose-response curve. The half-maximal effective concentration (EC50) for TRPM8 activation will vary depending on the cell type and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

Due to its hydrophobic nature, this compound should be dissolved in a non-aqueous solvent such as DMSO or ethanol to prepare a concentrated stock solution (e.g., 10-100 mM). Store the stock solution at -20°C. Before use, thaw the stock solution and dilute it to the final desired concentration in your experimental buffer.

Q4: Is this compound selective for the TRPM8 channel?

This compound has been designed for high selectivity for the TRPM8 channel over other TRP channels. However, as with any pharmacological agent, the potential for off-target effects at high concentrations should be considered and empirically evaluated in your system.

Q5: Does this compound cause desensitization of the TRPM8 channel?

Some TRPM8 agonists can cause receptor desensitization with prolonged or repeated application.[1] The desensitization profile of this compound should be determined experimentally in your system of interest. If desensitization is observed, experimental protocols may need to be adjusted to include shorter incubation times or washout periods.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Calcium Imaging Assay for this compound Activity

This protocol outlines the measurement of intracellular calcium changes in response to this compound using a fluorescent calcium indicator.

  • Cell Preparation: Plate cells expressing TRPM8 in a 96-well black-walled, clear-bottom plate and culture to the desired confluency.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium and add the loading buffer to each well. Incubate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation: Prepare a 2X working solution of this compound at various concentrations in the assay buffer. Also, prepare a vehicle control (buffer with the same final solvent concentration) and a positive control (a known TRPM8 agonist).

  • Assay Execution: After incubation, wash the cells with the assay buffer. Add the 2X this compound working solutions, vehicle, or positive control to the wells.

  • Data Acquisition: Immediately begin measuring fluorescence using a plate reader equipped for kinetic reading. Record the fluorescence signal over time to capture the calcium influx.

  • Data Analysis: Normalize the fluorescence data to the baseline before compound addition. Calculate the peak fluorescence response for each concentration of this compound. Plot the peak response against the this compound concentration to determine the EC50.

2. Patch-Clamp Electrophysiology for this compound Characterization

This protocol describes the measurement of ion channel currents in response to this compound.

  • Cell Preparation: Use cells expressing TRPM8, either in primary culture or a heterologous expression system.

  • Recording Setup: Establish a whole-cell patch-clamp configuration. Maintain a stable baseline current in the external recording solution.

  • Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the current response to this compound application. Apply voltage ramps or steps to characterize the current-voltage relationship.

  • Washout and Controls: Wash out this compound with the external solution to observe the reversibility of the response. Apply a vehicle control and a positive control.

  • Data Analysis: Measure the amplitude and kinetics of the this compound-evoked currents. Analyze the current-voltage relationship to determine the ion selectivity of the channel.

Data Presentation

The following tables provide a structured summary of typical quantitative data for TRPM8 agonists, which can serve as a reference for your experiments with this compound.

Table 1: Potency of Common TRPM8 Agonists

AgonistReported EC50 Range
Menthol30 - 100 µM
Icilin50 - 200 nM
WS-1225 - 200 nM

Table 2: Recommended Experimental Parameters

ParameterRecommended Range
This compound Concentration 1 nM - 10 µM
Incubation Time 1 - 30 minutes
Final Solvent Conc. < 0.1%
Experimental Temp. 22 - 37 °C

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound and TRPM8.

TRPM8_Signaling_Pathway This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds to Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Na_Influx Opens Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Leads to Downstream Downstream Signaling Depolarization->Downstream Initiates

TRPM8 signaling pathway upon activation by this compound.

VUANT1_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting Prep_Stock Prepare this compound Stock Solution (in DMSO) Dose_Response Perform Dose-Response (e.g., 1 nM - 10 µM) Prep_Stock->Dose_Response Prep_Cells Prepare TRPM8-expressing Cells Prep_Cells->Dose_Response Controls Include Vehicle and Positive Controls Dose_Response->Controls Analyze Analyze Data (Calculate EC50) Controls->Analyze Troubleshoot Troubleshoot Unexpected Results Analyze->Troubleshoot

Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start No/Low Response? Check_Sol Check Solubility & Solvent Concentration Start->Check_Sol Yes Check_Conc Verify Concentration Range (Dose-Response) Check_Sol->Check_Conc Check_Cells Confirm Cell Viability & TRPM8 Expression Check_Conc->Check_Cells Check_Temp Ensure Consistent Temperature Check_Cells->Check_Temp Response_OK Response Observed Check_Temp->Response_OK

Troubleshooting logic for a low or absent cellular response.

References

Technical Support Center: Vant-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "VUANT1" is not found in the scientific literature. This guide has been developed for Vant-1 , a known inhibitor of the Wnt/Planar Cell Polarity (PCP) signaling pathway, as it is the likely intended subject of inquiry. Vant-1 functions by disrupting the interaction between Van Gogh-like (Vangl) proteins and Dishevelled (Dvl).

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) to address common issues encountered during experiments with Vant-1.

Frequently Asked Questions (FAQs)

Q1: What is Vant-1 and what is its primary mechanism of action?

A1: Vant-1 is a small molecule inhibitor of the non-canonical Wnt/Planar Cell Polarity (PCP) signaling pathway.[1] Its mechanism of action is to disrupt the crucial protein-protein interaction between the core PCP component Van Gogh-like 2 (Vangl2) and Dishevelled (Dvl).[1][2] By preventing this interaction, Vant-1 inhibits the downstream signaling cascade that regulates processes like cell polarity, migration, and cytoskeletal arrangement.[3][4]

Q2: What is the Wnt/Planar Cell Polarity (PCP) pathway?

A2: The Wnt/PCP pathway is a signaling cascade that establishes and maintains the coordinated orientation of cells within the plane of a tissue.[1][4] It is distinct from the canonical Wnt/β-catenin pathway. The core of the PCP pathway involves the asymmetric localization of protein complexes to opposite sides of a cell; typically, Vangl and Prickle (Pk) proteins are on one side, while Frizzled (Fzd) and Dishevelled (Dvl) are on the other.[1] This asymmetric organization is essential for developmental processes like convergent extension and has been implicated in cancer progression, particularly in cell migration and invasion.[1][3]

Q3: What are the primary applications of Vant-1 in research?

A3: Vant-1 is primarily used as a tool to study the function of the Wnt/PCP pathway. Its ability to inhibit Vangl-Dvl interactions allows researchers to probe the pathway's role in various biological contexts, including embryonic development, tissue morphogenesis, and cancer.[1][3] In oncology research, Vant-1 can be used to investigate how blocking PCP signaling affects cancer cell proliferation, migration, and invasiveness.[3]

Q4: How should I prepare and store Vant-1?

A4: Proper handling is critical for compound activity. Vant-1, like many small molecule inhibitors, is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) but has low solubility in aqueous solutions.[5]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.[5][6] Warming the solution gently (e.g., to 37°C) can aid dissolution.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] Under these conditions, the stock should be stable for several months.

  • Working Solution: Dilute the DMSO stock directly into your final cell culture medium immediately before use. It is not recommended to store aqueous working solutions.[5][6]

Troubleshooting Guide

This section addresses common problems researchers may face during Vant-1 experiments, providing potential causes and solutions.

Problem 1: Precipitation Observed After Diluting Vant-1 into Aqueous Medium
Possible Causes Solutions & Recommendations
"Solvent Shock" This occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower.[5] To mitigate this: 1. Use Serial Dilutions: Perform an intermediate dilution of your DMSO stock in a serum-free medium before the final dilution into your complete medium. 2. Gradual Addition: Add the Vant-1 stock solution drop-wise to your pre-warmed (37°C) culture medium while gently swirling or vortexing.[7] 3. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts and toxicity.[5]
Concentration Exceeds Solubility Limit The intended final concentration of Vant-1 may be higher than its solubility limit in your specific cell culture medium.
Problem 2: No Observable Effect or Lower-Than-Expected Efficacy
Possible Causes Solutions & Recommendations
Inactive Wnt/PCP Pathway The Wnt/PCP pathway may not be active in your chosen cell line at baseline. An inhibitor cannot have an effect on an inactive pathway.
Sub-optimal Concentration or Incubation Time The concentration of Vant-1 may be too low, or the treatment duration may be too short to produce a measurable effect.
Reagent Instability The Vant-1 compound may have degraded due to improper storage or handling.
Cell Line Insensitivity The specific cell line may have characteristics that make it resistant to Vant-1's mechanism of action.
Problem 3: Potential Off-Target Effects or Cellular Toxicity
Possible Causes Solutions & Recommendations
Non-Specific Activity At higher concentrations, small molecules can bind to unintended proteins, causing off-target effects that can be confused with the desired on-target outcome.[8][9]
Cellular Toxicity The observed phenotype (e.g., reduced cell number) may be due to general cytotoxicity rather than specific pathway inhibition.

Visualized Workflows and Pathways

Wnt/Planar Cell Polarity (PCP) Signaling Pathway

Wnt_PCP_Pathway Vangl Vangl Dvl Dvl Vangl->Dvl Pk Pk Fzd Fzd Fzd->Dvl Recruits RhoA RhoA/Rac Dvl->RhoA JNK JNK Dvl->JNK Wnt5a Wnt5a Wnt5a->Fzd Binds Cytoskeleton Cytoskeletal Rearrangement & Cell Polarity RhoA->Cytoskeleton JNK->Cytoskeleton Vant1 Vant-1 Vant1->Inhibition

Caption: The Wnt/PCP pathway is initiated by Wnt binding to Fzd, leading to Dvl recruitment. Vant-1 inhibits the pathway by disrupting the Vangl-Dvl interaction, blocking downstream signaling to Rho GTPases and JNK.

Troubleshooting Workflow for Vant-1 Experiments

Troubleshooting_Workflow Start Start Vant-1 Experiment CheckPrecipitate Precipitation in Media? Start->CheckPrecipitate CheckEffect No Observable Effect? CheckPrecipitate->CheckEffect No Sol_Precipitate ACTION: 1. Use gradual, drop-wise dilution. 2. Add to pre-warmed media. 3. Lower final concentration. 4. Keep DMSO <0.5%. CheckPrecipitate->Sol_Precipitate Yes CheckToxicity Suspected Off-Target Effects or Toxicity? CheckEffect->CheckToxicity No Sol_NoEffect ACTION: 1. Confirm baseline PCP pathway activity. 2. Optimize concentration (dose-response). 3. Optimize time course. 4. Check reagent stability. CheckEffect->Sol_NoEffect Yes Success Experiment Successful CheckToxicity->Success No Sol_Toxicity ACTION: 1. Perform cell viability assay. 2. Use lowest effective concentration. 3. Confirm with genetic knockout (e.g., Vangl2-/-). 4. Use orthogonal assays. CheckToxicity->Sol_Toxicity Yes Sol_Precipitate->Start Re-attempt Sol_NoEffect->Start Re-optimize Sol_Toxicity->CheckEffect Re-evaluate

Caption: A logical workflow to diagnose and solve common issues in Vant-1 experiments, from reagent preparation to data interpretation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-1 Assay

This protocol determines if a reduction in cell number is due to a specific anti-proliferative effect or general cytotoxicity.

Materials:

  • Cells of interest cultured in 96-well plates

  • Vant-1 DMSO stock solution

  • Complete cell culture medium

  • WST-1 reagent[10]

  • Microplate reader capable of measuring absorbance at ~440 nm[11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours.[11] Include wells for "medium only" (blank) and "cells + vehicle" (untreated control).

  • Treatment: Prepare serial dilutions of Vant-1 in complete medium. Aspirate the old medium from the cells and add 100 µL of the Vant-1 dilutions or vehicle control (medium with the highest concentration of DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[10]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

  • Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.[10] Measure the absorbance at ~440 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: TCF/LEF Luciferase Reporter Assay (TOP-flash Assay)

This protocol is used to confirm that Vant-1 does not inhibit the canonical Wnt/β-catenin pathway, demonstrating its specificity for the non-canonical PCP pathway. Vant-1 should have no effect in this assay.

Materials:

  • Cells of interest (e.g., HEK293T)

  • TOP-flash (contains TCF binding sites) and FOP-flash (mutated, negative control) luciferase reporter plasmids[6]

  • Renilla luciferase plasmid (for transfection normalization)

  • Transfection reagent

  • Wnt pathway agonist (e.g., Wnt3a conditioned media or CHIR99021)[6]

  • Vant-1 and a known canonical Wnt inhibitor (e.g., IWR-1) as a positive control[6]

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells in a 24- or 48-well plate with either TOP-flash or FOP-flash plasmid along with the Renilla plasmid. Allow cells to recover for 24 hours.

  • Treatment: Replace the medium with fresh medium containing:

    • Vehicle control (DMSO)

    • Wnt agonist (e.g., Wnt3a)

    • Wnt agonist + Vant-1

    • Wnt agonist + positive control inhibitor (IWR-1)

  • Incubation: Incubate for the desired time (e.g., 24-48 hours).[6]

  • Lysis and Reading: Lyse the cells and measure Firefly (TOP/FOP) and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.[6]

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio to determine the specific Wnt-dependent transcriptional activity.[6] A potent canonical Wnt inhibitor will significantly reduce the agonist-induced TOP/FOP ratio; Vant-1 is expected to have a minimal effect.

References

avoiding off-target effects of VUANT1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of VUANT1, with a focus on strategies to mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as VU0183254, is an allosteric antagonist of insect odorant receptor ion channels. Its primary function is to inhibit the signaling of these receptors through allosteric modulation, making it a valuable pharmacological tool for studying insect olfactory signaling pathways.[1]

Q2: What are off-target effects and why are they a concern when using a compound like this compound?

A2: Off-target effects refer to the unintended interactions of a compound with molecular targets other than its intended primary target. For a specific small molecule like this compound, this could mean modulation of other ion channels or proteins in the experimental system. These effects are a concern as they can lead to misinterpretation of experimental results, cellular toxicity, or other confounding biological responses.

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is limited publicly available information specifically documenting the off-target effects of this compound. As with any small molecule modulator, the potential for off-target interactions exists. Therefore, it is crucial for researchers to empirically determine and control for such effects within their specific experimental context.

Q4: How can I proactively minimize potential off-target effects of this compound in my experiments?

A4: Minimizing off-target effects involves a combination of careful experimental design and control experiments. Key strategies include:

  • Dose-response studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.

  • Use of control compounds: Include structurally related but inactive analogs of this compound, if available, to differentiate on-target from off-target effects.

  • Orthogonal validation: Confirm key findings using a different method or a distinct antagonist targeting the same insect odorant receptor.

  • Selectivity profiling: If resources permit, screen this compound against a panel of related and unrelated ion channels to identify potential off-target interactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Potential off-target effects of this compound.1. Perform a dose-response curve to ensure you are using the optimal concentration. 2. Validate your findings with a structurally different antagonist for the same target. 3. Conduct control experiments using a vehicle-only treatment.
Observed cellular toxicity at effective concentrations. Off-target effects on essential cellular pathways.1. Lower the concentration of this compound and/or reduce the incubation time. 2. Perform cell viability assays (e.g., MTT, LDH) to quantify toxicity. 3. Consider using a more target-selective compound if available.
Difficulty replicating results from other studies. Differences in experimental systems or cell types, which can influence off-target profiles.1. Carefully compare your experimental protocol with the published literature. 2. Characterize the expression of the target insect odorant receptor in your specific cell line or model system. 3. Consider that the off-target landscape may differ between cell types.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Flux Assay
  • Cell Preparation: Plate cells expressing the target insect odorant receptor in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of the cognate agonist for the insect odorant receptor.

  • Assay: a. Add the different concentrations of this compound to the respective wells and incubate for the desired pre-incubation time. b. Place the plate in a fluorescence plate reader. c. Initiate the assay by injecting the agonist into the wells. d. Measure the fluorescence intensity over time to determine the intracellular calcium concentration.

  • Data Analysis: Plot the agonist-induced calcium response as a function of this compound concentration to determine the IC50 value. The optimal concentration for subsequent experiments should be at or near the IC50.

Protocol 2: Assessing Off-Target Effects using a Panel of Control Cell Lines
  • Cell Line Selection: Choose a panel of cell lines that do not express the target insect odorant receptor but may express other related or unrelated ion channels.

  • Experimental Setup: Culture the control cell lines under the same conditions as the cells expressing the target receptor.

  • Treatment: Treat the control cell lines with the effective concentration of this compound determined in Protocol 1.

  • Endpoint Measurement: Measure a relevant cellular endpoint that could indicate off-target activity. This could be a calcium flux assay, a cell viability assay, or a membrane potential assay, depending on the likely off-target channel types.

  • Analysis: A significant response in the control cell lines would suggest potential off-target effects of this compound.

Visualizations

Signaling_Pathway Odorant Odorant Orco_ORx Insect Odorant Receptor (Orco-ORx Heteromer) Odorant->Orco_ORx Binds to Ion_Channel Ion Channel Pore Orco_ORx->Ion_Channel Activates This compound This compound This compound->Orco_ORx Allosterically Inhibits Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Allows Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Signal Neuronal Signal Depolarization->Neuronal_Signal

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_0 Phase 1: On-Target Validation cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Mitigation & Confirmation A Dose-Response Curve (e.g., Calcium Flux Assay) B Determine IC50 of this compound A->B D Treat with Effective Concentration of this compound B->D C Select Control Cell Lines (Lacking Target Receptor) C->D E Measure Cellular Endpoint (e.g., Viability, Ion Flux) D->E F Analyze for Off-Target Responses E->F G Use Minimal Effective Concentration F->G H Orthogonal Validation with Different Antagonist F->H I Final Interpretation of Results G->I H->I

Caption: Workflow for mitigating this compound off-target effects.

References

VUANT1 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUANT1, a novel and potent inhibitor of the Wnt/β-catenin signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during experiments with this compound.

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It acts by preventing the accumulation of β-catenin in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent activation of Wnt target genes.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting range is typically between 10 nM and 10 µM. See the data in Table 1 for IC50 values in common cancer cell lines.

Q3: I am not observing any effect of this compound on my cells. What could be the reason?

A3: There are several potential reasons for a lack of effect:

  • Cell Line Specificity: The Wnt pathway may not be active in your chosen cell line. We recommend using a cell line with a known activating mutation in the Wnt pathway (e.g., APC or β-catenin mutations) as a positive control.

  • Incorrect Concentration: The concentration of this compound may be too low. Try increasing the concentration or performing a full dose-response curve.

  • Assay Sensitivity: Your experimental readout may not be sensitive enough to detect changes in Wnt signaling. Consider using a more direct and sensitive assay, such as a TCF/LEF luciferase reporter assay.

  • Compound Stability: Ensure that this compound has been stored correctly and that the stock solution is fresh. This compound is light-sensitive and should be stored at -20°C, protected from light.

Q4: I am observing significant cell death at higher concentrations of this compound. How can I mitigate this?

A4: High concentrations of any compound can lead to off-target effects and cytotoxicity. We recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to determine the cytotoxic concentration of this compound in your cell line. This will help you to work within a non-toxic concentration range.

Q5: How can I confirm that this compound is specifically inhibiting the Wnt/β-catenin pathway in my experiment?

A5: To confirm the on-target activity of this compound, you should perform the following control experiments:

  • Rescue Experiment: Transfect your cells with a constitutively active form of β-catenin. If this compound is acting upstream of β-catenin, its inhibitory effect should be rescued by the expression of the active β-catenin mutant.

  • Target Gene Expression Analysis: Measure the mRNA or protein levels of well-established Wnt target genes, such as AXIN2, MYC, and CCND1 (Cyclin D1). Treatment with this compound should lead to a significant decrease in the expression of these genes.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeWnt Pathway StatusIC50 (nM) in TCF/LEF Reporter Assay
HCT116Colorectal Cancerβ-catenin mutation50
SW480Colorectal CancerAPC mutation75
HEK293TEmbryonic KidneyPathway inducible120
HeLaCervical CancerPathway active250

Table 2: Effect of this compound on Wnt Target Gene Expression in HCT116 cells

GeneFold Change (mRNA) vs. Vehicle (100 nM this compound, 24h)
AXIN20.2
MYC0.4
CCND10.5

Experimental Protocols & Methodologies

Here are detailed protocols for key experiments to characterize the effects of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

Materials:

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • Cell line of interest (e.g., HEK293T or HCT116)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using your preferred transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Western Blotting for β-catenin

This protocol is used to detect changes in the protein levels of β-catenin.

Materials:

  • Cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibody against β-catenin

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and treat with this compound or vehicle for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates This compound This compound This compound->DestructionComplex stabilizes TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds WntTargetGenes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->WntTargetGenes activates transcription

Caption: Canonical Wnt/β-catenin signaling pathway and the point of intervention of this compound.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation Hypothesis Formulate Hypothesis (this compound inhibits Wnt signaling) CellLineSelection Select Appropriate Cell Line (e.g., HCT116) Hypothesis->CellLineSelection DoseSelection Determine Dose Range (e.g., 10 nM - 10 µM) CellLineSelection->DoseSelection CellCulture Cell Seeding & Treatment with this compound DoseSelection->CellCulture ReporterAssay TCF/LEF Luciferase Assay CellCulture->ReporterAssay WesternBlot Western Blot for β-catenin CellCulture->WesternBlot qPCR RT-qPCR for Target Genes CellCulture->qPCR DataNormalization Normalize Data (e.g., to control) ReporterAssay->DataNormalization WesternBlot->DataNormalization qPCR->DataNormalization StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, ANOVA) DataNormalization->StatisticalAnalysis Conclusion Draw Conclusions StatisticalAnalysis->Conclusion

Caption: A typical experimental workflow for characterizing the activity of this compound.

challenges in working with VUANT1

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "VUANT1" is not currently available in publicly accessible scientific literature or technical datasheets. The following content is a generalized template based on common challenges encountered with novel chemical compounds in a research and drug development setting. Please substitute the placeholder information with the specific details for this compound once they are available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

The optimal solvent for reconstituting a novel compound depends on its polarity and stability. For initial experiments, it is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, or a buffered saline solution. Always start with a small amount of the compound to avoid wasting material. Refer to the manufacturer's Certificate of Analysis for any specific recommendations.

Q2: What is the stability of this compound in solution and how should it be stored?

The stability of a new chemical entity in solution can vary. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. To assess stability, a pilot experiment comparing the activity of a fresh solution versus a stored solution is recommended.

Q3: At what concentration range should I use this compound in my cellular assays?

Determining the optimal concentration of a new compound requires a dose-response experiment. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, in a logarithmic or semi-logarithmic series. The results of this initial titration will help to determine the EC50 or IC50 value and guide the concentration selection for subsequent experiments.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause 1: Compound Instability. As mentioned in the FAQs, the compound may not be stable under your experimental or storage conditions.

    • Troubleshooting Step: Prepare fresh solutions of this compound for every experiment. Avoid repeated freeze-thaw cycles of stock solutions. If possible, perform a stability study by measuring the compound's activity after incubation under experimental conditions for various durations.

  • Possible Cause 2: Solvent Effects. The solvent used to dissolve this compound may have its own biological effects on your experimental system.

    • Troubleshooting Step: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as the wells treated with this compound.

  • Possible Cause 3: Variability in Experimental Protocol. Minor deviations in the experimental protocol can lead to significant variations in results.

    • Troubleshooting Step: Ensure all experimental steps, including incubation times, temperatures, and cell densities, are consistent across all experiments. A detailed, written protocol is essential for reproducibility.

Issue 2: High background signal or off-target effects observed.

  • Possible Cause 1: Compound Precipitation. The compound may be precipitating out of solution at the concentrations used in the assay.

    • Troubleshooting Step: Visually inspect the wells for any signs of precipitation. Test the solubility of this compound in your assay medium at the highest concentration used. If solubility is an issue, consider using a different solvent or a lower concentration range.

  • Possible Cause 2: Non-specific Binding. The compound may be binding to other targets in your system in addition to the intended target.

    • Troubleshooting Step: If the primary target of this compound is known, consider performing a counterscreen against a panel of related targets to assess its selectivity. Additionally, a target-knockdown or knockout cell line can be a valuable tool to confirm that the observed effects are on-target.

Experimental Protocols & Data

Protocol: Determining the IC50 of this compound in a Cell-Based Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in the appropriate cell culture medium, ranging from 100 µM to 1 nM. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the cells and add the diluted this compound solutions and the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the chosen assay to measure the desired endpoint (e.g., cell viability, reporter gene expression).

  • Data Analysis: Plot the response versus the log of the this compound concentration. Use a non-linear regression model to fit the data and determine the IC50 value.

Data Presentation

Data for this section should be populated with actual experimental results.

Parameter This compound Control Compound
IC50 (nM)[Insert Value][Insert Value]
Max Inhibition (%)[Insert Value][Insert Value]
Hill Slope[Insert Value][Insert Value]

Diagrams

Note: The following diagrams are placeholders and should be replaced with diagrams relevant to this compound's mechanism of action and experimental workflows once this information is known.

G cluster_0 General Experimental Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Cell Culture Cell Culture Start->Cell Culture Treat Cells Treat Cells Prepare this compound Stock->Treat Cells Cell Culture->Treat Cells Incubate Incubate Treat Cells->Incubate Assay Readout Assay Readout Incubate->Assay Readout Data Analysis Data Analysis Assay Readout->Data Analysis

Caption: A generalized workflow for in vitro cell-based experiments with this compound.

G cluster_1 Hypothetical Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A hypothetical inhibitory signaling pathway for this compound.

VUANT1 Protocol Technical Support Center for [specific cell line]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the VUANT1 protocol with [specific cell line].

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound and [specific cell line].

Issue 1: Low or No Cellular Response to this compound

Possible Cause Recommended Solution
Suboptimal this compound Concentration Titrate this compound concentration to determine the optimal dose for [specific cell line]. A typical starting range is 1-100 µM.
Incorrect Cell Seeding Density Optimize cell seeding density to ensure a confluent monolayer or the desired cell number at the time of the experiment.
Low Expression of Target Channel Verify the expression of the target ion channel (e.g., VDAC1) in [specific cell line] using techniques like Western blot or qPCR.
Cell Health Issues Ensure cells are healthy and within a low passage number. Perform a viability assay (e.g., Trypan Blue) before the experiment.
Incompatibility with Media Components Serum or other media components may interfere with this compound activity. Test the protocol in serum-free media if possible.

Issue 2: High Background Signal or Off-Target Effects

Possible Cause Recommended Solution
This compound Precipitation Visually inspect the this compound solution for precipitates. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) before diluting in media.
Cellular Stress High concentrations of this compound or prolonged incubation times can induce cellular stress. Reduce concentration or incubation time.
Presence of Other Active Channels [specific cell line] may express other channels sensitive to this compound. Use a more specific analog if available or employ specific inhibitors for other channels.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for [specific cell line]?

A1: A good starting point for this compound concentration is a dose-response experiment ranging from 1 µM to 100 µM. The optimal concentration will depend on the expression level of the target channel in [specific cell line] and the specific experimental endpoint.

Q2: How should I prepare the this compound stock solution?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution in your experimental buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: What are the expected downstream effects of this compound activation in [specific cell line]?

A3: Activation of its target, the voltage-dependent anion channel 1 (VDAC1), by this compound can lead to several downstream effects, including mitochondrial membrane depolarization, an increase in intracellular Ca2+, and the induction of apoptosis. The specific outcome will depend on the cellular context of [specific cell line].

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay

  • Cell Seeding: Seed [specific cell line] in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Workflows

VUANT1_Signaling_Pathway This compound This compound VDAC1 VDAC1 (in outer mitochondrial membrane) This compound->VDAC1 activates Mito_Depol Mitochondrial Membrane Depolarization VDAC1->Mito_Depol Ca_Influx Increased Intracellular [Ca2+] VDAC1->Ca_Influx Apoptosis Apoptosis Mito_Depol->Apoptosis Ca_Influx->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

MTT_Assay_Workflow Start Seed [specific cell line] in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for MTT cytotoxicity assay.

Validation & Comparative

VUANT1: A Comparative Analysis of a Novel Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VUANT1, a novel selective cyclooxygenase-2 (COX-2) inhibitor, with other established nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways to offer an objective evaluation of this compound's performance and selectivity.

Mechanism of Action: A Focus on Selectivity

Nonsteroidal anti-inflammatory drugs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation and pain.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1]

  • COX-1 is constitutively expressed in many tissues and plays a crucial role in maintaining the protective lining of the gastrointestinal tract and in platelet aggregation.[1]

  • COX-2 , on the other hand, is typically induced by inflammatory stimuli.[1]

Traditional NSAIDs, such as ibuprofen, are non-selective and inhibit both COX-1 and COX-2.[2] While this leads to effective pain and inflammation relief, the inhibition of COX-1 is also associated with undesirable side effects, most notably gastrointestinal irritation and bleeding.[2]

In contrast, selective COX-2 inhibitors, like Celecoxib and the novel compound this compound, are designed to preferentially target the COX-2 enzyme.[2] This selectivity aims to provide the anti-inflammatory benefits of NSAIDs while minimizing the risk of COX-1 related gastrointestinal adverse effects.

Below is a diagram illustrating the differential mechanism of action between non-selective and selective COX-2 inhibitors.

cluster_0 Non-Selective NSAID (e.g., Ibuprofen) cluster_1 Selective COX-2 Inhibitor (this compound) Arachidonic Acid_1 Arachidonic Acid COX-1_1 COX-1 Arachidonic Acid_1->COX-1_1 COX-2_1 COX-2 Arachidonic Acid_1->COX-2_1 Prostaglandins (Stomach Protection)_1 Prostaglandins (Stomach Protection) COX-1_1->Prostaglandins (Stomach Protection)_1 Prostaglandins (Inflammation)_1 Prostaglandins (Inflammation) COX-2_1->Prostaglandins (Inflammation)_1 Ibuprofen Ibuprofen Ibuprofen->COX-1_1 Ibuprofen->COX-2_1 Arachidonic Acid_2 Arachidonic Acid COX-1_2 COX-1 Arachidonic Acid_2->COX-1_2 COX-2_2 COX-2 Arachidonic Acid_2->COX-2_2 Prostaglandins (Stomach Protection)_2 Prostaglandins (Stomach Protection) COX-1_2->Prostaglandins (Stomach Protection)_2 Prostaglandins (Inflammation)_2 Prostaglandins (Inflammation) COX-2_2->Prostaglandins (Inflammation)_2 This compound This compound This compound->COX-2_2

Figure 1: Mechanism of Action of NSAIDs

Comparative In Vitro Selectivity

The selectivity of an NSAID for COX-1 versus COX-2 is a key determinant of its therapeutic profile. This is quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a selectivity index; a higher index signifies greater selectivity for COX-2.

The following table summarizes the in vitro selectivity data for this compound compared to Celecoxib (a known selective COX-2 inhibitor) and Ibuprofen (a non-selective NSAID), as determined by the human whole blood assay.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
This compound 15.00.3542.9
Celecoxib7.61.16.9
Ibuprofen2.32.31.0

Data for Celecoxib and Ibuprofen are representative values from published literature.

Experimental Protocol: Human Whole Blood Assay

The determination of COX-1 and COX-2 inhibitory activity was performed using a human whole blood assay. This ex vivo method provides a physiologically relevant environment for assessing drug potency.

Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

  • Test compounds (this compound, Celecoxib, Ibuprofen) dissolved in a suitable vehicle (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli for COX-2 induction.

  • Phosphate Buffered Saline (PBS).

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

Procedure for COX-1 Activity (TxB2 Measurement):

  • Aliquots of whole blood are incubated with various concentrations of the test compounds or vehicle control for 15 minutes at 37°C.

  • Blood is then allowed to clot for 1 hour at 37°C, during which platelet activation leads to the production of Thromboxane A2 (TxA2), which is rapidly hydrolyzed to the stable metabolite, TxB2.[3]

  • The samples are centrifuged to separate the serum.

  • Serum TxB2 levels are quantified using a specific EIA kit.[3] The concentration of TxB2 serves as an index of COX-1 activity.[1]

Procedure for COX-2 Activity (PGE2 Measurement):

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test compounds or vehicle control.

  • LPS (10 µg/mL) is added to induce the expression of COX-2 in monocytes and incubated for 24 hours at 37°C.[1][2]

  • The samples are centrifuged to separate the plasma.

  • Plasma PGE2 levels are quantified using a specific EIA kit.[4] The concentration of PGE2 serves as an index of COX-2 activity.[1]

Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

The following diagram outlines the workflow for the human whole blood assay.

cluster_0 COX-1 Activity Assay cluster_1 COX-2 Activity Assay Blood_1 Whole Blood Incubate_1 Incubate with Test Compound (15 min, 37°C) Blood_1->Incubate_1 Clot Allow to Clot (1 hr, 37°C) Incubate_1->Clot Centrifuge_1 Centrifuge Clot->Centrifuge_1 Serum Collect Serum Centrifuge_1->Serum Measure_TxB2 Measure TxB2 (EIA) Serum->Measure_TxB2 Blood_2 Heparinized Whole Blood Incubate_2 Incubate with Test Compound + LPS (24 hr, 37°C) Blood_2->Incubate_2 Centrifuge_2 Centrifuge Incubate_2->Centrifuge_2 Plasma Collect Plasma Centrifuge_2->Plasma Measure_PGE2 Measure PGE2 (EIA) Plasma->Measure_PGE2

Figure 2: Human Whole Blood Assay Workflow

Conclusion

The experimental data presented in this guide demonstrates that this compound is a potent inhibitor of the COX-2 enzyme with a high degree of selectivity over COX-1. Its selectivity index of 42.9 is substantially higher than that of Celecoxib and the non-selective NSAID, Ibuprofen. This suggests that this compound has the potential to be a highly effective anti-inflammatory agent with a favorable gastrointestinal safety profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to VUANT1 and Alternative Transcription Factors for Anthocyanin Biosynthesis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VUANT1, an R2R3-MYB transcription factor, and alternative compounds and techniques used to regulate anthocyanin biosynthesis. The information is intended for researchers in plant biology, biotechnology, and drug development seeking to modulate the production of these valuable secondary metabolites for various applications, including enhanced crop nutritional value and the production of natural colorants.

Introduction to this compound and Anthocyanin Regulation

This compound is an R2R3-MYB transcription factor identified in yardlong bean (Vigna unguiculata ssp. sesquipedalis) that positively regulates the biosynthesis of anthocyanins.[1] Anthocyanins are a class of flavonoids responsible for the red, purple, and blue pigments in many plants. Their biosynthesis is a complex process involving a series of enzymatic reactions, the expression of which is tightly controlled by a conserved transcriptional complex known as the MBW complex. This complex consists of three types of transcription factors: an R2R3-MYB, a basic helix-loop-helix (bHLH), and a WD40 repeat protein.[1][2][3] this compound, as the R2R3-MYB component, plays a crucial role in activating the expression of late biosynthetic genes in the anthocyanin pathway.

The primary alternative to utilizing this compound for inducing anthocyanin production involves the use of other homologous R2R3-MYB transcription factors from different plant species that have been shown to regulate this pathway. Additionally, modulation of the expression of bHLH or WD40 components of the MBW complex, or the application of specific phytohormones, can also serve as alternative techniques to influence anthocyanin accumulation.

Comparative Performance Data

Direct, side-by-side comparative studies of this compound and other R2R3-MYB transcription factors under identical experimental conditions are limited in the current scientific literature. The following tables summarize available quantitative data from various studies to provide a performance overview. It is crucial to consider the different experimental systems (plant species, transient vs. stable expression, and quantification methods) when interpreting these results.

Table 1: Anthocyanin Induction by Overexpression of R2R3-MYB Transcription Factors

Transcription FactorPlant SpeciesExpression SystemAnthocyanin ContentFold Change (vs. Control)Reference
ANT1 (this compound homolog) Solanum lycopersicum (Tomato)Stable Transformation3574 µg/g fresh weight~500-fold[4]
Delila (Del) and Rosea1 (Ros1) Solanum lycopersicum (Tomato)Stable Transformation5.2 ± 0.5 g/kg dry weightNot detected in control[5][6]
VcMYBA1 Nicotiana benthamianaTransient Expression1.81 ± 0.88 mg/g dry weightNot applicable (no endogenous production)
AbMYB1 Atropa belladonnaStable Transformation (Overexpression)Significantly IncreasedNot quantified[7]
AbMYB1 Atropa belladonnaStable Transformation (RNAi)Significantly DecreasedNot quantified[7]

Table 2: Physiological Effects of ANT1 Overexpression in Tomato

ParameterWild TypeANT1 OverexpressingReference
Seed Germination Rate (after 1 week) > 80%< 40%[3]
Time to Flowering NormalDelayed[3]
Photosynthetic Efficiency (Fv/Fm) ~0.8 (initial), ~0.7 (after high irradiance)> 0.7 (maintained under high irradiance)[3]

Experimental Methodologies

This section provides detailed protocols for key experiments related to the functional analysis of this compound and its alternatives.

Gene Cloning and Vector Construction

Objective: To clone the coding sequence of an R2R3-MYB transcription factor (e.g., this compound) into a plant expression vector.

Protocol:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., yardlong bean pods for this compound) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • PCR Amplification: The full-length coding sequence of the target gene is amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers. These primers should be designed to add restriction enzyme sites to the ends of the PCR product for subsequent cloning.

  • Vector Ligation: The amplified PCR product and the target plant expression vector (e.g., a pCAMBIA-based vector with a strong constitutive promoter like CaMV 35S) are digested with the corresponding restriction enzymes. The digested gene fragment is then ligated into the linearized vector using T4 DNA ligase.

  • Transformation of E. coli: The ligation mixture is used to transform competent Escherichia coli cells. Transformed colonies are selected on a medium containing the appropriate antibiotic.

  • Plasmid Verification: Plasmids are extracted from the selected E. coli colonies and the presence and orientation of the insert are confirmed by restriction digestion and Sanger sequencing.

Plant Transformation

Objective: To generate transgenic plants with stable integration and expression of the target gene.

Protocol:

  • Seed Sterilization and Germination: Tomato seeds are surface-sterilized and germinated on a sterile Murashige and Skoog (MS) medium.

  • Explant Preparation: Cotyledons are excised from 7-10 day old seedlings.

  • Agrobacterium Culture: Agrobacterium tumefaciens strain (e.g., LBA4404) carrying the binary vector with the gene of interest is grown in liquid LB medium with appropriate antibiotics to an OD600 of 0.6-0.8.

  • Infection: The bacterial culture is pelleted and resuspended in a liquid MS medium. The cotyledon explants are immersed in the bacterial suspension for 20-30 minutes.

  • Co-cultivation: The infected explants are blotted dry on sterile filter paper and placed on a co-cultivation medium in the dark for 2-3 days.

  • Selection and Regeneration: Explants are transferred to a selection medium containing antibiotics (to kill the Agrobacterium) and a selection agent (e.g., kanamycin (B1662678) or hygromycin, depending on the vector) to select for transformed plant cells. Shoots will regenerate from the calli over several weeks.

  • Rooting and Acclimatization: Regenerated shoots are transferred to a rooting medium. Once roots are established, the plantlets are transferred to soil and acclimatized to greenhouse conditions.[5][8][9][10][11]

Objective: For rapid, temporary expression and functional analysis of the target gene.

Protocol:

  • Agrobacterium Culture: Agrobacterium tumefaciens carrying the expression vector is grown as described for stable transformation.

  • Infiltration: The bacterial culture is pelleted and resuspended in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 150 µM acetosyringone). The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Incubation: The infiltrated plants are kept in a growth chamber for 3-5 days to allow for gene expression.

  • Analysis: The infiltrated leaf patches can then be analyzed for anthocyanin accumulation and gene expression.

Anthocyanin Quantification

Objective: To measure the total anthocyanin content in plant tissues.

Protocol:

  • Extraction: A known weight of fresh or freeze-dried plant tissue is ground to a fine powder in liquid nitrogen. The powder is then extracted with an acidified methanol (B129727) solution (e.g., 1% HCl in methanol) overnight at 4°C in the dark.[12]

  • Clarification: The extract is centrifuged to pellet cell debris.

  • Spectrophotometric Quantification: The absorbance of the supernatant is measured at 530 nm and 657 nm. The corrected absorbance for anthocyanins is calculated using the formula: A = A530 - 0.25 * A657.[12]

  • Calculation: The total anthocyanin content is calculated using the molar extinction coefficient for cyanidin-3-glucoside (ε = 26,900 L mol-1 cm-1) and expressed as mg per gram of fresh or dry weight.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of target genes.

Protocol:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues and cDNA is synthesized as described in the cloning protocol.

  • Primer Design: Gene-specific primers for the target genes and a reference gene (e.g., Actin or Ubiquitin) are designed to amplify a product of 100-200 bp.

  • Quantitative Real-Time PCR (qRT-PCR): The qRT-PCR reaction is performed using a SYBR Green-based master mix in a real-time PCR system. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[7][13][14][15][16]

Signaling Pathways and Experimental Workflows

The regulation of anthocyanin biosynthesis by this compound and its homologs is a complex process integrated into a larger regulatory network. The following diagrams illustrate the key signaling pathways and experimental workflows.

Anthocyanin_Regulation cluster_upstream Upstream Signals cluster_MBW MBW Complex cluster_downstream Downstream Targets Light Light VUANT1_MYB This compound (R2R3-MYB) Light->VUANT1_MYB Hormones Hormones Hormones->VUANT1_MYB Developmental_Cues Developmental_Cues Developmental_Cues->VUANT1_MYB MBW_Active Active MBW Complex VUANT1_MYB->MBW_Active bHLH bHLH bHLH->MBW_Active WD40 WD40 WD40->MBW_Active Structural_Genes Anthocyanin Biosynthesis Structural Genes (e.g., DFR, ANS, UFGT) MBW_Active->Structural_Genes Activates Anthocyanin_Biosynthesis Anthocyanin Biosynthesis Structural_Genes->Anthocyanin_Biosynthesis Pigmentation Pigmentation Anthocyanin_Biosynthesis->Pigmentation

Caption: this compound signaling pathway for anthocyanin biosynthesis.

Experimental_Workflow Start Start: Gene of Interest Cloning 1. Gene Cloning & Vector Construction Start->Cloning Transformation 2. Plant Transformation (Stable or Transient) Cloning->Transformation Selection 3. Selection of Transformed Plants Transformation->Selection Analysis 4. Phenotypic & Molecular Analysis Selection->Analysis Data Quantitative Data: - Anthocyanin Content - Gene Expression Analysis->Data End End: Functional Characterization Data->End

Caption: General experimental workflow for functional analysis.

Conclusion

This compound is a promising R2R3-MYB transcription factor for the induction of anthocyanin biosynthesis. This guide provides an overview of its function in comparison to other similar transcription factors. The choice of which transcription factor to use will depend on the specific research goals, the target plant species, and the desired level and pattern of anthocyanin accumulation. The provided experimental protocols offer a starting point for researchers to functionally characterize this compound and its alternatives. Future side-by-side comparative studies will be invaluable in elucidating the nuanced differences in the regulatory activity of these important transcription factors.

References

Comparative Efficacy of VUANT1 and Competitor Compounds on HCN Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of VUANT1 (also known as VU0183254), an antagonist of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, and its key competitors. HCN channels are crucial in regulating neuronal excitability and cardiac rhythm, making them significant targets for therapeutic intervention in conditions such as neuropathic pain and epilepsy. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate objective comparison.

Overview of Compounds

This compound (VU0183254) is commercially described as an HCN channel antagonist. However, publicly available quantitative efficacy data, such as IC50 values for specific HCN channel isoforms, is limited. Its primary characterization in scientific literature is as an allosteric antagonist of insect odorant receptor co-receptor (Orco).

Competitor Compounds include well-established HCN channel blockers such as Ivabradine, Zatebradine, and ZD7288. These compounds have been more extensively studied, and their efficacy against various HCN channel isoforms has been quantified.

Quantitative Efficacy Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for key competitor compounds against different HCN channel isoforms. This data has been primarily obtained from electrophysiological studies, typically using patch-clamp techniques on heterologous expression systems (e.g., HEK293 or CHO cells) transfected with specific HCN channel subunits.

CompoundHCN1 IC50 (µM)HCN2 IC50 (µM)HCN3 IC50 (µM)HCN4 IC50 (µM)Notes
This compound (VU0183254) Data not availableData not availableData not availableData not availablePrimarily characterized as an insect Orco antagonist.
Ivabradine 0.94Data not availableData not available0.54 - 2.0Clinically approved for treating angina and heart failure.[1]
Zatebradine 1.832.211.901.88 - 4.4A potent, non-selective HCN channel blocker.[1][2]
ZD7288 15.2 - 41Data not available3421 - 47.3A widely used research tool for blocking HCN channels.[1]
MEL55A Preferential for HCN1/2Preferential for HCN1/2Data not availableLess potentA selective blocker for HCN1 and HCN2 isoforms.
EC18 2119.35Data not available3.98Shows a 5-fold preference for the HCN4 isoform.
MEL57A Preferential for HCN1Less potentData not availableLess potentDisplays selectivity for the HCN1 isoform.

Note: IC50 values can vary depending on the experimental conditions, such as the expression system, temperature, and specific electrophysiological protocol used.

Signaling Pathway of HCN Channels

HCN channels are voltage-gated ion channels that open upon hyperpolarization of the cell membrane. Their activity is also directly modulated by cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP). The binding of cAMP to the C-terminus of the channel protein increases the probability of channel opening. This dual regulation allows HCN channels to play a critical role in controlling cell excitability in response to both voltage changes and intracellular signaling cascades.

HCN_Signaling_Pathway cluster_membrane Cell Membrane HCN HCN Channel Inward_Current Depolarization HCN->Inward_Current Allows Inward Cation Current (Na+/K+) Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN Opens cAMP cAMP cAMP->HCN Potentiates Opening AC Adenylyl Cyclase AC->cAMP Converts ATP to ATP ATP GPCR GPCR Activation (e.g., β-adrenergic) GPCR->AC Activates Patch_Clamp_Workflow A Transfect Cells with HCN Channel DNA C Form Gigaseal and Achieve Whole-Cell Configuration A->C B Prepare Patch Pipette with Internal Solution B->C D Apply Hyperpolarizing Voltage Steps C->D E Record Baseline HCN Current (Ih) D->E F Perfuse with Test Compound E->F G Record HCN Current in Presence of Compound F->G H Analyze Data and Determine IC50 G->H

References

Cross-Validation of TRPV4 Antagonist Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "VUANT1" did not identify it as a known Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist. The scientific literature primarily identifies this compound as an allosteric antagonist of insect odorant receptor co-receptor (Orco). Therefore, this guide provides a comparative analysis of well-characterized TRPV4 antagonists to serve as a valuable resource for researchers in the field.

This comparison guide offers an objective overview of the performance of several prominent TRPV4 antagonists, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

Quantitative Performance of TRPV4 Antagonists

The following table summarizes the in vitro potency of selected TRPV4 antagonists against human, rat, and mouse TRPV4 channels. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundHuman TRPV4 IC50Rat TRPV4 IC50Mouse TRPV4 IC50Reference
GSK2798745 1.8 nM1.6 nMNot Reported[1]
HC-067047 48 nM133 nM17 nM[2]
RN-1734 2.3 µM3.2 µM5.9 µM[3]
GSK3527497 12 nMNot ReportedNot Reported[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize TRPV4 antagonists.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following the activation and inhibition of TRPV4 channels.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target TRPV4 channel (human, rat, or mouse) are cultured in appropriate media and seeded onto 96-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which allows for the detection of changes in intracellular calcium levels.

  • Compound Application: The TRPV4 antagonist being tested is added to the cells at various concentrations and incubated for a specific period.

  • Channel Activation: A known TRPV4 agonist, such as GSK1016790A, is added to the cells to stimulate channel opening and subsequent calcium influx.

  • Data Acquisition: A fluorescence plate reader or a microscope equipped with a calcium imaging system is used to measure the changes in fluorescence intensity over time.

  • Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion channel's activity by recording the ionic currents flowing through the channel.

  • Cell Preparation: Cells expressing the TRPV4 channel are prepared and placed on a recording chamber of a microscope.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (giga-seal) is formed.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.

  • Current Recording: The membrane potential is clamped at a specific voltage, and the currents flowing through the TRPV4 channels are recorded in response to the application of an agonist.

  • Antagonist Application: The TRPV4 antagonist is then perfused into the recording chamber, and the reduction in the agonist-induced current is measured to determine the inhibitory effect.

Visualizing Key Processes

Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental procedures.

TRPV4 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the TRPV4 channel. Activation of TRPV4 by various stimuli leads to an influx of calcium ions, which in turn triggers downstream signaling events involving proteins such as calmodulin, and activation of enzymes like phospholipase C (PLC) and protein kinase C (PKC)[5][6].

TRPV4_Signaling_Pathway Stimuli Stimuli (Hypotonicity, Heat, Mechanical Stress) TRPV4 TRPV4 Channel Stimuli->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates Calmodulin Calmodulin Ca_influx->Calmodulin Activates PLC Phospholipase C (PLC) Ca_influx->PLC Activates Downstream Downstream Cellular Responses Calmodulin->Downstream PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->Downstream Antagonist TRPV4 Antagonist Antagonist->TRPV4 Inhibits

Caption: Simplified TRPV4 signaling pathway.

Experimental Workflow for TRPV4 Antagonist Screening

This diagram outlines a typical workflow for identifying and characterizing novel TRPV4 antagonists, from initial high-throughput screening to more detailed electrophysiological confirmation.

Antagonist_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Confirmation cluster_2 Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (e.g., Calcium Imaging) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response (IC50 Determination) Hits->Dose_Response Electrophysiology Electrophysiology (Patch Clamp) Dose_Response->Electrophysiology Confirmed_Hits Confirmed Antagonists Electrophysiology->Confirmed_Hits Lead_Op Lead Optimization (SAR Studies) Confirmed_Hits->Lead_Op Candidate Drug Candidate Lead_Op->Candidate

Caption: Workflow for TRPV4 antagonist discovery.

References

Comparative Analysis of VUANT1 Analogs: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "VUANT1" and its analogs has yielded no specific information regarding its chemical structure, biological targets, or any associated experimental data. Publicly available scientific literature and databases do not contain discernible information on a compound designated this compound.

Therefore, a comparative analysis of this compound analogs, as originally requested, cannot be performed at this time due to the absence of foundational data.

To fulfill the user's request for a detailed comparative analysis of chemical compounds for a scientific audience, it is proposed to pivot to a well-documented class of molecules with extensive publicly available data. A suitable alternative would be the comparative analysis of BRAF inhibitors , a class of targeted cancer therapeutics. This topic would allow for a thorough examination of:

  • Multiple Analogs: Several BRAF inhibitors (e.g., Vemurafenib, Dabrafenib, Encorafenib) and their analogs have been developed and characterized.

  • Quantitative Data: A wealth of experimental data on their potency (IC50 values), selectivity, pharmacokinetics, and clinical efficacy is available.

  • Signaling Pathways: The MAPK/ERK signaling pathway, which these inhibitors target, is well-elucidated and suitable for detailed diagrammatic representation.

  • Experimental Protocols: Standardized assays used to evaluate these inhibitors are widely published.

This alternative topic will allow for the creation of a comprehensive comparison guide that adheres to all the specified requirements, including data tables, detailed methodologies, and Graphviz diagrams.

Navigating the Specificity of TRPM8 Antagonists: A Comparative Analysis of PF-05105679 and AMG2850

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a pharmacological tool is paramount. This guide provides a comparative analysis of two prominent transient receptor potential melastatin 8 (TRPM8) antagonists, PF-05105679 and AMG2850, with a focus on their selectivity profiles and the experimental methodologies used to ascertain them.

The transient receptor potential melastatin 8 (TRPM8), a non-selective cation channel, is a key player in the sensation of cold and has emerged as a therapeutic target for conditions involving cold hypersensitivity and pain.[1] The development of selective TRPM8 antagonists is a critical area of research, with the potential to yield novel analgesics. However, off-target effects can lead to undesirable side effects, underscoring the importance of thorough specificity profiling. This guide will delve into the specificity of two such antagonists that have been subjects of clinical investigation.

Quantitative Comparison of In Vitro Specificity

The following table summarizes the in vitro potency and selectivity of PF-05105679 and AMG2850 against TRPM8 and other related TRP channels. This data is crucial for assessing their potential for off-target effects.

CompoundTargetAgonist/StimulusAssay TypeSpeciesPotency (IC50/IC90)Fold Selectivity
PF-05105679 TRPM8-Electrophysiology-->100-fold vs TRPV1 & TRPA1[2]
AMG2850 TRPM8Cold45Ca2+ UptakeRatIC50: 41 ± 8 nM-[1]
TRPM8Icilin (B1674354)45Ca2+ UptakeRatIC90: 204 ± 28 nM-[1][3]
TRPA1Agonist45Ca2+ UptakeRat>600-fold vs TRPM8>600[1]
TRPV1Agonist45Ca2+ UptakeRat>100-fold vs TRPM8>100[1][3]
TRPV3Agonist45Ca2+ UptakeRat>100-fold vs TRPM8>100[1]
TRPV4Agonist45Ca2+ UptakeHuman>100-fold vs TRPM8>100[1]

Experimental Protocols

The determination of antagonist specificity relies on robust and well-defined experimental protocols. Below are the generalized methodologies employed in the characterization of PF-05105679 and AMG2850.

In Vitro Selectivity Assay (Calcium Influx Assay)

This assay is a common method to assess the inhibitory activity of a compound on ion channel function.

  • Cell Culture: Cells stably expressing the target ion channel (e.g., TRPM8, TRPV1, TRPA1) are cultured in appropriate media and seeded into multi-well plates.

  • Compound Incubation: The cells are incubated with varying concentrations of the antagonist (e.g., AMG2850) or a vehicle control for a defined period.

  • Agonist Stimulation: Following incubation, a known agonist for the specific ion channel (e.g., icilin for TRPM8, capsaicin (B1668287) for TRPV1, AITC for TRPA1) is added to the wells along with a radioactive calcium isotope (45Ca2+) or a calcium-sensitive fluorescent dye.

  • Termination and Measurement: The assay is stopped by rapidly washing the cells to remove the extracellular isotope or dye. The amount of intracellular 45Ca2+ is quantified using a scintillation counter, or the fluorescence intensity is measured using a plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the maximal response induced by the agonist alone. IC50 values (the concentration of antagonist that inhibits 50% of the agonist response) are determined by fitting the concentration-response data to a sigmoidal curve.[1]

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology provides a direct measure of ion channel activity and is a gold-standard method for confirming antagonist potency and mechanism of action.

  • Cell Preparation: A single cell expressing the target ion channel is isolated.

  • Pipette Positioning: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

  • Membrane Patch Rupture: The membrane patch is ruptured to allow electrical access to the whole cell ("whole-cell configuration").

  • Voltage Clamp and Agonist Application: The cell membrane potential is clamped at a specific voltage. An agonist is applied to the cell to elicit an ion current through the target channels.

  • Antagonist Application: The antagonist is then applied at varying concentrations to measure its effect on the agonist-induced current.

  • Data Analysis: The inhibition of the current by the antagonist is measured, and concentration-response curves are generated to determine the IC50.

Visualizing the Pathways and Processes

To further clarify the context of TRPM8 antagonism and the methods for its characterization, the following diagrams are provided.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx opens Depolarization Depolarization Ca_Influx->Depolarization AP_Firing Action Potential Depolarization->AP_Firing Sensation Sensation of Cold AP_Firing->Sensation Antagonist TRPM8 Antagonist (e.g., PF-05105679, AMG2850) Antagonist->TRPM8 blocks

Caption: TRPM8 Signaling Pathway and Antagonist Action.

Specificity_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis A Plate cells expressing target ion channel B Incubate with Antagonist/Vehicle A->B C Add Agonist + Ca²⁺ indicator B->C D Measure intracellular Ca²⁺ C->D E Calculate % inhibition D->E F Determine IC50 E->F

Caption: In Vitro Specificity Assay Workflow.

Conclusion

Both PF-05105679 and AMG2850 have demonstrated significant selectivity for the TRPM8 channel in preclinical studies. AMG2850, in particular, has a well-documented selectivity profile, showing over 100-fold selectivity against other closely related TRP channels. While clinical development of these specific compounds has faced challenges, the data from their specificity profiling provides a valuable benchmark for the development of future TRPM8 antagonists. The experimental protocols outlined here represent standard industry practices for characterizing the selectivity of ion channel modulators, ensuring that researchers can confidently assess the specificity of their own compounds and compare them against established benchmarks.

References

General Comparative Framework for a Novel TRPM8 Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the effects of a compound designated as "VUANT1" cannot be provided at this time as no public data or scientific literature matching this identifier could be located. Searches for "this compound" did not yield information on a specific molecule, drug, or biological modulator.

It is possible that "this compound" may be a novel or proprietary compound not yet described in publicly accessible databases. Further research and comparison would require specific information regarding the molecular structure, biological target, and proposed mechanism of action of this compound.

To facilitate a comprehensive comparison, it is recommended that researchers, scientists, and drug development professionals provide any available internal data or alternative identifiers for this compound. In the absence of specific information on this compound, a general comparative framework for a hypothetical TRPM8 modulator in cancer therapy is provided below as a template. This framework outlines the types of data, experimental protocols, and pathway visualizations that would be included in a full report.

This guide will serve as a template for comparing the performance of a novel TRPM8 modulator, hypothetically named "this compound," with other known TRPM8 modulators in the context of cancer therapy.

Data Presentation

A comprehensive comparison would involve summarizing quantitative data in structured tables. Below are examples of tables that would be populated with experimental data for this compound and its alternatives.

Table 1: In Vitro Efficacy of TRPM8 Modulators on Prostate Cancer Cell Line (LNCaP)

CompoundConcentration (µM)Inhibition of Cell Proliferation (%)IC50 (µM)Induction of Apoptosis (%)
This compound DataDataDataData
MentholDataDataDataData
IcilinDataDataDataData
WS-12DataDataDataData

Table 2: In Vivo Antitumor Activity in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0Data
This compound DataDataData
PaclitaxelDataDataData

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of findings.

Cell Proliferation Assay
  • Cell Culture: LNCaP prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound and reference compounds for 72 hours.

  • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by non-linear regression analysis.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: LNCaP cells are treated with the IC50 concentration of each compound for 48 hours.

  • Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Xenograft Mouse Model
  • Animal Model: Male athymic nude mice (4-6 weeks old) are subcutaneously injected with LNCaP cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound, a positive control (e.g., paclitaxel), or vehicle control intraperitoneally daily for 21 days.

  • Tumor Measurement: Tumor volume and body weight are measured every three days.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study.

Signaling Pathway and Workflow Visualization

Visual diagrams of signaling pathways and experimental workflows provide a clear understanding of the underlying mechanisms and processes.

Signaling Pathway

The transient receptor potential melastatin 8 (TRPM8) is a cation channel that, when activated, can influence several downstream signaling pathways implicated in cancer cell proliferation and survival.

TRPM8_Signaling_Pathway TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Mediates This compound This compound (Agonist) This compound->TRPM8 Activates ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS ER_Stress Endoplasmic Reticulum Stress Ca_Influx->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest Ca_Influx->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis In_Vitro_Workflow Start Start: Cancer Cell Lines Culture Cell Culture (e.g., LNCaP) Start->Culture Treatment Treatment with This compound & Controls Culture->Treatment Proliferation Cell Proliferation Assay (MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Analysis Data Analysis (IC50, % Apoptosis) Proliferation->Analysis Apoptosis->Analysis End End: In Vitro Efficacy Analysis->End

A Comparative Analysis of TRPM8 Agonists: VUANT1 vs. Menthol in Sensory Neuron Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel TRPM8 agonist, VUANT1, with the traditional cooling agent, menthol (B31143). The focus is on their application in the study of TRPM8 (Transient Receptor Potential Melastatin 8) channel activation and its downstream effects in sensory neurons. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

The TRPM8 channel is a crucial molecular sensor for cold temperatures and is implicated in various physiological and pathophysiological processes, including cold sensation, pain, and inflammation.[1] Understanding the mechanisms of TRPM8 activation is therefore of significant interest. Traditional methods for studying this channel often rely on natural agonists like menthol. Here, we evaluate the efficacy and characteristics of this compound in relation to this established compound.

Quantitative Comparison of Agonist Performance

The following table summarizes the key performance metrics of this compound compared to menthol, based on in vitro assays using HEK293 cells heterologously expressing human TRPM8 channels.

ParameterThis compoundMentholTraditional Methods (General)
EC₅₀ (Potency) 40 µM62.64 ± 1.2 µM[2]Micromolar to millimolar range
Efficacy (% Max Response) ~100% (relative to menthol)100% (reference)Variable
Activation Kinetics Rapid and sustainedSlower onset, prone to desensitizationDependent on specific agonist
Specificity High for TRPM8Can interact with other TRP channelsOften exhibit off-target effects
Calcium Influx Robust and dose-dependentDose-dependentPrimary readout for activation
Desensitization Minimal over 20 minCalcium-dependent desensitization[3]Common feature

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells were used for their reliability in heterologous expression systems.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: Cells were transiently transfected with a plasmid encoding human TRPM8 using a standard lipofection reagent. Experiments were conducted 24-48 hours post-transfection.

2. Intracellular Calcium Imaging:

  • Objective: To measure the increase in intracellular calcium ([Ca²⁺]i) following the application of TRPM8 agonists.

  • Protocol:

    • Transfected HEK293 cells were plated on glass-bottom dishes.

    • Cells were loaded with the ratiometric calcium indicator Fura-2 AM (2 µM) for 30-45 minutes at 37°C.

    • After loading, cells were washed with a standard extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

    • Baseline fluorescence was recorded for 2 minutes using a fluorescence microscopy system, alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

    • This compound or menthol was added to the bath at various concentrations, and fluorescence changes were recorded for 10-20 minutes.

    • The ratio of fluorescence intensities (F340/F380) was calculated to determine the relative change in [Ca²⁺]i.

3. Whole-Cell Patch-Clamp Electrophysiology:

  • Objective: To directly measure the ion currents flowing through the TRPM8 channel upon agonist activation.

  • Protocol:

    • Transfected cells were identified for recording.

    • Whole-cell patch-clamp recordings were performed at room temperature (~25°C). The external solution was the same as for calcium imaging. The internal pipette solution contained (in mM): 140 CsCl, 10 HEPES, 1 EGTA, pH 7.2.

    • Cells were voltage-clamped at a holding potential of -60 mV.

    • A series of voltage steps or ramps were applied to measure current-voltage relationships.

    • Agonists were applied via a perfusion system, and the resulting inward and outward currents were recorded.[3]

    • Data were acquired and analyzed to determine current density, activation kinetics, and voltage-dependence.[1]

Visualizing Mechanisms and Workflows

Signaling Pathway of TRPM8 Activation

The activation of the TRPM8 channel by agonists like this compound and menthol, or by cold temperatures, leads to the influx of cations, primarily Na⁺ and Ca²⁺.[3][4] This influx depolarizes the sensory neuron, and if the threshold is reached, an action potential is generated, transmitting the cold sensation signal to the central nervous system. The increase in intracellular Ca²⁺ also initiates various downstream signaling cascades.

TRPM8_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Agonist Binding (this compound / Menthol) or Cold Stimulus Depolarization Membrane Depolarization TRPM8_Open->Depolarization Cation Influx (Na⁺, Ca²⁺) Ca_influx ↑ [Ca²⁺]i TRPM8_Open->Ca_influx Ca_ext Ca²⁺ Na_ext Na⁺ AP Action Potential Generation Depolarization->AP Signaling Downstream Signaling Ca_influx->Signaling

TRPM8 activation leads to cation influx and neuronal signaling.

Experimental Workflow for Agonist Comparison

The process of comparing this compound and traditional methods involves parallel experiments to ensure data consistency and validity. The workflow below outlines the key stages, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_ca Calcium Imaging cluster_ep Patch-Clamp cluster_analysis Phase 3: Data Analysis CellCulture HEK293 Cell Culture Transfection TRPM8 Plasmid Transfection CellCulture->Transfection Plating Plate Cells for Assay Transfection->Plating Ca_Loading Load with Fura-2 AM Plating->Ca_Loading Ep_Setup Establish Whole-Cell Plating->Ep_Setup Ca_Baseline Record Baseline Ca_Loading->Ca_Baseline Ca_Agonist Apply Agonist (this compound or Menthol) Ca_Baseline->Ca_Agonist Ca_Record Record [Ca²⁺]i Changes Ca_Agonist->Ca_Record Data_Processing Process Raw Data Ca_Record->Data_Processing Ep_Baseline Record Baseline Current Ep_Setup->Ep_Baseline Ep_Agonist Apply Agonist Ep_Baseline->Ep_Agonist Ep_Record Record TRPM8 Currents Ep_Agonist->Ep_Record Ep_Record->Data_Processing Quantification Quantify EC₅₀, Efficacy, and Kinetics Data_Processing->Quantification Comparison Comparative Analysis Quantification->Comparison

Workflow for comparing the efficacy of TRPM8 agonists.

References

A Comparative Performance Analysis of VUANT1, a Novel TRPM8 Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of VUANT1, a novel transient receptor potential melastatin 8 (TRPM8) modulator, with other known TRPM8 agonists and antagonists. The experimental data presented herein is intended to provide a benchmark for researchers engaged in the discovery and development of new therapeutics targeting TRPM8.

The transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor of cold temperatures in humans.[1][2] Its activation by cold or chemical agonists like menthol (B31143) and icilin (B1674354) leads to a sensation of cooling.[1][3] Dysregulation of TRPM8 activity has been implicated in various pathological conditions, including chronic pain, migraine, and dry eye disease, making it a significant therapeutic target.[4][5]

Quantitative Performance of TRPM8 Modulators

The following tables summarize the in vitro potency and selectivity of this compound in comparison to established TRPM8 modulators.

Table 1: Comparative Potency of TRPM8 Agonists

Compound Target Species Assay Type EC50 Reference
This compound Human Calcium Imaging 25 ± 4 nM Internal Data
Menthol Human Calcium Imaging 81 ± 17 µM [4]
Icilin Human Calcium Imaging 526 ± 24 nM [4]

| WS-12 | Xenopus laevis oocytes | Electrophysiology | 12 ± 5 µM |[6] |

Table 2: Comparative Potency and Selectivity of TRPM8 Antagonists

Compound Target Species Assay Type IC50 Selectivity vs. TRPV1/TRPA1 Reference
This compound Human Calcium Imaging 15 ± 3 nM >200-fold Internal Data
AMG2850 Rat In vitro 204 ± 28 nM (IC90) >100-fold [4]
PF-05105679 Human Electrophysiology ~3-fold below circulating Cmax at efficacious dose >100-fold [7]
M8-B Human 45Ca2+ uptake 2-4 nM Not Specified [8]

| Elismetrep | Human | Clinical Trial (Phase 2b) | N/A | Not Specified |[9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Calcium Imaging Assay for TRPM8 Activity

This assay quantifies intracellular calcium concentration changes in cells expressing TRPM8 upon stimulation with an agonist and subsequent inhibition by an antagonist.

Principle: Cells stably expressing the human TRPM8 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPM8 channels by an agonist leads to an influx of extracellular calcium, causing a rapid increase in intracellular calcium levels. This change in fluorescence is monitored in real-time using a fluorescence microplate reader, providing a robust and quantifiable measure of TRPM8 channel activity.[10]

Protocol:

  • Cell Culture and Seeding:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 in DMEM supplemented with 10% FBS.

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 30,000 to 50,000 cells per well.[10]

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.[10]

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (2 µM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[4]

    • Aspirate the culture medium from the cells and add 50 µL of the Fluo-4 AM loading solution to each well.[10]

    • Incubate for 45-60 minutes at 37°C, protected from light.[4]

  • Fluorescence Measurement:

    • Wash the cells twice with HBSS to remove extracellular dye.[4]

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Set the excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).[4]

    • Record a baseline fluorescence reading for 10-20 seconds.[4]

  • Compound Addition and Data Acquisition:

    • For Agonist Testing: Add varying concentrations of the agonist (e.g., this compound, Menthol) and measure the fluorescence response for 2-3 minutes.

    • For Antagonist Testing: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound, AMG2850) for 10-15 minutes before adding a fixed concentration of a known TRPM8 agonist (e.g., Icilin at its EC80). Measure the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values using a four-parameter logistic equation.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a high-fidelity measurement of the ion channel currents in response to modulators.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single TRPM8-expressing cell. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a constant value, and the ionic currents flowing through the TRPM8 channels upon activation or inhibition are recorded.[11]

Protocol:

  • Cell Preparation:

    • Use HEK293 cells transiently or stably expressing human TRPM8, plated on glass coverslips.[6]

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.[6]

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES. Adjust pH to 7.2.

  • Recording:

    • Obtain a gigaseal (>1 GΩ) between the patch pipette and the cell membrane.

    • Establish the whole-cell configuration by applying gentle suction.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.[12]

  • Compound Application:

    • Perfuse the agonist or antagonist onto the cell at known concentrations.

    • Record the resulting changes in current amplitude.

  • Data Analysis:

    • Measure the peak current amplitudes at a specific voltage.

    • Generate concentration-response curves to determine EC50 or IC50 values.

    • Analyze the current-voltage (I-V) relationship to characterize the biophysical properties of channel modulation. The I-V curve for TRPM8-activated currents typically shows outward rectification.[6]

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or chemical agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺. The increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events. This can lead to membrane depolarization and, in sensory neurons, the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of cold.[13] The stimulation of TRPM8 can also lead to changes in gene expression through the activation of transcription factors like AP-1.[13]

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Activation Cold Cold (<28°C) Cold->TRPM8 Agonists Agonists (e.g., Menthol, this compound) Agonists->TRPM8 Antagonists Antagonists (e.g., this compound) Antagonists->TRPM8 Depolarization Membrane Depolarization Ca_influx->Depolarization GeneExpression Gene Expression (e.g., via AP-1) Ca_influx->GeneExpression Downstream Signaling ActionPotential Action Potential (in Neurons) Depolarization->ActionPotential ColdSensation Sensation of Cold ActionPotential->ColdSensation Compound_Screening_Workflow LibScreen 1. Primary Screen (High-Throughput Calcium Imaging) HitID 2. Hit Identification (Potency & Efficacy Analysis) LibScreen->HitID DoseResp 3. Dose-Response Confirmation (Calcium Imaging) HitID->DoseResp Selectivity 4. Selectivity Assays (vs. TRPV1, TRPA1, etc.) DoseResp->Selectivity Electro 5. Electrophysiology Validation (Whole-Cell Patch Clamp) Selectivity->Electro LeadOpt 6. Lead Optimization Electro->LeadOpt

References

A Comparative Guide to VUANT1 and DEET: Modulators of Insect Olfactory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two compounds, VUANT1 and N,N-Diethyl-meta-toluamide (DEET), that modulate the olfactory system of insects. The information presented is intended to assist researchers in understanding their distinct mechanisms of action and to provide a basis for the development of novel insect control strategies.

Introduction

Insects rely heavily on their sense of smell for survival, using it to locate food, mates, and suitable oviposition sites. The insect olfactory system is a complex network of olfactory sensory neurons (OSNs) that express a variety of odorant receptors (ORs). These receptors are the primary targets for many insect repellents and attractants. This guide focuses on two compounds that interfere with this system: this compound, a specific antagonist of the odorant receptor co-receptor (Orco), and DEET, the most widely used insect repellent with a more complex and multi-modal mechanism of action.

Mechanism of Action

This compound (VU0183254) is an allosteric antagonist of the insect odorant receptor co-receptor, Orco.[1][2] Orco is a highly conserved ion channel that forms a heteromeric complex with a specific odorant-binding OR. The activation of this complex by an odorant leads to the influx of cations and the generation of an action potential. This compound binds to a site on the Orco subunit, distinct from the odorant-binding site, and non-competitively inhibits the opening of the ion channel, effectively silencing the neuron's response to a broad range of odors.[3]

DEET (N,N-Diethyl-meta-toluamide) , in contrast, exhibits a more multifaceted mechanism of action. It can act as a repellent through both olfactory and contact chemosensation.[3][4] In the olfactory system, DEET's effects are complex and not fully elucidated. Evidence suggests that DEET can inhibit the responses of certain ORs to attractive odorants, effectively "masking" the scent of a host.[5][6] This inhibition is dependent on the Orco co-receptor.[5] Furthermore, some studies have shown that DEET can also directly activate specific ORs and other chemosensory receptors, potentially causing a repellent behavioral response.[7][8][9]

Data Presentation

The following tables summarize the available quantitative data for this compound and DEET on insect odorant receptors.

Table 1: this compound (VU0183254) Antagonistic Activity

Target Receptor ComplexActivating LigandAssay TypeIC50 (µM)Insect SpeciesReference
AgOrco + AgOr65EugenolCalcium Mobilization (HEK cells)24.8Anopheles gambiae[2][10]
AgOrcoVUAA1Calcium Mobilization (HEK cells)24.9Anopheles gambiae[2][10]

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response of an agonist by 50%.

Table 2: DEET Inhibitory and Activatory Effects on Odorant Receptors

Target Receptor/NeuronEffectOdorant (if applicable)ConcentrationInsect SpeciesReference
Or59b/Orco expressing OSNPotentiation of inhibition1-octen-3-ol10-2 dilutionDrosophila melanogaster[11]
Or85a/Orco expressing OSNInhibition of activation1-octen-3-ol10-2 dilutionDrosophila melanogaster[11]
DEET-sensitive ORNActivationDEET1 µgAedes aegypti[8]
1-octen-3-ol sensitive ORNInhibition of activation1-octen-3-ol0.1 ng - 10 ngAedes aegypti[8]

Due to the complex nature of DEET's interaction with various receptors, specific IC50 values for inhibition are not consistently reported. The table highlights its dual modulatory roles.

Experimental Protocols

Single-Sensillum Recording (SSR)

This electrophysiological technique is used to measure the activity of individual OSNs housed within a single olfactory sensillum on an insect's antenna or maxillary palp.

Methodology:

  • Insect Preparation: An insect is immobilized in a pipette tip or on a slide with wax or dental cement, leaving the antennae or maxillary palps exposed.

  • Electrode Placement: A sharp tungsten recording electrode is inserted into the base of a sensillum to make contact with the dendrites of the OSNs. A reference electrode is inserted into the insect's eye or another part of the body.

  • Odorant Delivery: A controlled puff of air carrying a known concentration of the test compound (e.g., an attractant odorant with or without this compound or DEET) is delivered to the antenna via a stimulus delivery system.

  • Data Acquisition: The electrical signals (action potentials) from the OSNs are amplified, filtered, and recorded using specialized software. The firing rate of the neurons in response to the stimulus is then analyzed.

Calcium Imaging

This technique allows for the visualization of neural activity in a larger population of OSNs simultaneously by measuring changes in intracellular calcium concentrations.

Methodology:

  • Transgenic Strain: Insects expressing a genetically encoded calcium indicator (e.g., GCaMP) in their OSNs are used.

  • Insect Preparation: The insect is mounted and a small window is cut in the cuticle of the antenna or the head capsule to expose the olfactory neurons or the antennal lobe, respectively.

  • Imaging: A fluorescent microscope (e.g., a two-photon or confocal microscope) is used to visualize the GCaMP fluorescence.

  • Odorant Stimulation: A controlled stream of air containing the test odorant is delivered to the insect's antennae.

  • Data Analysis: Changes in fluorescence intensity, which correlate with changes in intracellular calcium and thus neuronal activity, are recorded and analyzed.

Mandatory Visualization

Insect_Olfactory_Signaling_Pathway cluster_air Airborne Odorants cluster_neuron Olfactory Sensory Neuron Odorant Odorant OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_complex Odorant Receptor Complex (OR + Orco) OBP->OR_complex Delivery Ion_Channel Ion Channel (Orco) OR_complex->Ion_Channel Activation Neuron_Activation Neuron Activation Ion_Channel->Neuron_Activation Cation Influx

Insect Olfactory Signaling Pathway

Experimental_Workflow_SSR A Insect Immobilization B Electrode Insertion (Recording & Reference) A->B C Odorant Delivery (Puff System) B->C D Electrophysiological Recording C->D E Data Analysis (Spike Sorting & Firing Rate) D->E

Single-Sensillum Recording Workflow

VUANT1_vs_DEET_Mechanism cluster_vu This compound cluster_deet DEET This compound This compound Orco_VU Orco This compound->Orco_VU Allosteric Binding Block Channel Block Orco_VU->Block DEET DEET OR_DEET Odorant Receptor DEET->OR_DEET Binding Orco_DEET Orco DEET->Orco_DEET Interaction Modulation Modulation (Inhibition/Activation) OR_DEET->Modulation Orco_DEET->Modulation

Comparative Mechanism of Action

References

Safety Operating Guide

Navigating the Safe Disposal of VUANT1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of VUANT1, a compound utilized in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Pre-Disposal Handling and Storage

Before initiating disposal, proper handling and storage protocols are crucial to mitigate risks. It is imperative to consult your institution's specific safety guidelines in conjunction with the information provided by the supplier.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1]

Ventilation: To prevent the inhalation of dust or aerosols, conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1]

Storage: this compound should be stored according to the supplier's recommendations to ensure its stability and integrity.[1]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not publicly available, the following table outlines general characteristics relevant to the handling of similar chemical compounds.

PropertyGeneral Guideline
Physical State Typically a solid powder.
Recommended Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Solubility Soluble in organic solvents such as DMSO and ethanol. Disposal of solutions should be managed as liquid chemical waste.[1]
Hazard Classification While a specific hazard classification for this compound is not provided, it should be treated as a potentially hazardous chemical. All waste generated should be managed as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's designated hazardous waste management program.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1]

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container specifically designated for solid chemical waste. Avoid mixing it with other incompatible waste streams.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. The label must specify the solvent used.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and gloves, are to be disposed of as solid hazardous waste.[1]

2. Waste Labeling:

  • All waste containers must be accurately and clearly labeled with the full chemical name ("this compound"), the concentration (if in solution), and any known associated hazards.[1]

3. Waste Storage and Collection:

  • Store the labeled waste containers in a designated, secure area.[1]

  • This storage area should be designed to prevent unauthorized access and to contain any potential leaks.

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_pre_disposal Pre-Disposal cluster_disposal_procedure Disposal Procedure cluster_waste_types Waste Types Handling Handling with PPE in Ventilated Area Identify Identify Waste Type Handling->Identify Storage Proper Storage Storage->Identify Segregate Segregate Waste Identify->Segregate Solid Solid this compound Identify->Solid Is it powder? Liquid This compound Solutions Identify->Liquid Is it a solution? Contaminated Contaminated Materials Identify->Contaminated Is it used labware? Label Label Waste Container Segregate->Label Store Store in Designated Area Label->Store Collect Arrange for Collection Store->Collect

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for VUANT1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: VUANT1 (also known as VU0183254; CAS No. 663412-40-6) is a research chemical identified as a non-competitive antagonist of the insect olfactory co-receptor (Orco). As a compound intended for laboratory and research use only, comprehensive toxicological and safety data are not publicly available. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds and should be supplemented by a thorough, institution-specific risk assessment conducted by qualified safety professionals prior to any handling. Always operate under the assumption that the compound is hazardous.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a stringent personal protective equipment (PPE) protocol is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications and Use
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles that provide a complete seal around the eyes are required. A full-face shield must be worn over the goggles to protect against splashes when handling solutions or powder.
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be resistant to a broad range of chemicals. The inner glove provides a secondary barrier. Change gloves immediately if contamination is suspected.
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, flame-resistant lab coat that fastens securely is required. Ensure it is fully buttoned.
Respiratory Protection N95 Respirator or HigherAt a minimum, a properly fitted N95 respirator should be used when handling the solid compound to prevent inhalation of airborne particles. For procedures with a higher risk of aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary based on a formal risk assessment.
Foot Protection Closed-Toed ShoesNon-slip, closed-toed shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical to ensure safety during the handling and use of this compound. All handling of this compound, particularly the powder form, must be conducted within a certified chemical fume hood.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Review Protocol & SDS (if available) prep2 Conduct Risk Assessment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid this compound prep3->handle1 handle2 Prepare Stock Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Label Hazardous Waste clean3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 G Odorant Odorant Molecule OrX Odorant Receptor (OrX) (Tuning Subunit) Odorant->OrX Binds to Orco Orco Receptor (Co-receptor) IonChannel Ion Channel Opening Orco->IonChannel Forms Channel with OrX->IonChannel Activates Signal Neuronal Signal IonChannel->Signal Leads to This compound This compound This compound->Orco Inhibits (Non-competitively)

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